Product packaging for 5,7-Dibromoquinoline(Cat. No.:CAS No. 34522-69-5)

5,7-Dibromoquinoline

Número de catálogo: B1595614
Número CAS: 34522-69-5
Peso molecular: 286.95 g/mol
Clave InChI: VYTOCZMQXCNIPD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

5,7-Dibromoquinoline is a useful research compound. Its molecular formula is C9H5Br2N and its molecular weight is 286.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5Br2N B1595614 5,7-Dibromoquinoline CAS No. 34522-69-5

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5,7-dibromoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2N/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTOCZMQXCNIPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2Br)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3020417
Record name 5,7-Dibromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34522-69-5
Record name Dibromoquinoline, 5,7-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034522695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7-Dibromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-DIBROMOQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4F7P3CE6V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

5,7-Dibromoquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 34522-69-5

This technical guide provides an in-depth overview of 5,7-Dibromoquinoline, a halogenated quinoline derivative with significant potential in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, offering a comprehensive summary of its chemical properties, synthesis, and biological activities, with a focus on its anticancer and antifungal applications.

Core Properties of this compound

This compound is a solid, aromatic heterocyclic organic compound. Its key physical and chemical properties are summarized in the table below, providing essential data for experimental design and application.

PropertyValueReference
CAS Number 34522-69-5[1]
Molecular Formula C₉H₅Br₂N[1]
Molecular Weight 286.95 g/mol [2]
Boiling Point 347.6°C at 760 mmHg[2]
Appearance Brown solid[3]
Topological Polar Surface Area 12.9 Ų[1]
Hydrogen Bond Acceptor Count 1[1]
Hydrogen Bond Donor Count 0[1]
Rotatable Bond Count 0[1]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the Skraup synthesis, a classic reaction for producing quinolines. The following protocol is adapted from established procedures.[3]

Experimental Protocol: Synthesis of this compound

Materials:

  • 3,5-dibromoaniline

  • Sodium 3-nitrobenzenesulfonate

  • Ferrous sulfate heptahydrate

  • Methanesulfonic acid

  • Glycerol

  • Dichloromethane

  • Water

  • 50% aqueous sodium hydroxide

  • Anhydrous sodium sulfate

  • Celite

  • Silica gel

  • Ethyl acetate

  • Heptane

Procedure:

  • To a 100 mL round-bottom flask, add 3,5-dibromoaniline (5.00 g, 19.9 mmol), sodium 3-nitrobenzenesulfonate (987 mg, 4.39 mmol), ferrous sulfate heptahydrate (63.2 mg, 0.658 mmol), and methanesulfonic acid (20 mL).

  • Install a reflux condenser and heat the reaction system in an aluminum bath to 120°C.

  • Slowly add glycerol (0.64 mL, 8.8 mmol) dropwise through the condenser.

  • Increase the temperature of the aluminum bath to 130°C and stir the reaction mixture continuously overnight.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with dichloromethane and water.

  • Cool the mixture in an ice-water bath and adjust the pH to alkaline by the slow addition of 50% aqueous sodium hydroxide.

  • Filter the mixture through Celite and extract with dichloromethane.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a brown solid.

  • Purify the crude product by silica gel column chromatography using a gradient elution of 0 to 60% ethyl acetate in heptane.

  • The final product, this compound, is obtained as a brown solid (3.19 g, 56% yield).[3]

  • The structure can be confirmed by ¹H NMR spectroscopy.

Anticancer Activity of this compound Derivatives

Derivatives of this compound have demonstrated significant potential as anticancer agents. One such derivative, 5,7-dibromo-1,2,3,4-tetrahydro-2-methylquinolin-8-ol (compound 91b1), has been shown to exert its anticancer effects by downregulating the expression of Lumican.[2][4] Lumican is a proteoglycan that is overexpressed in several cancers and is associated with increased tumorigenesis, cell migration, and invasion.[4] The downregulation of Lumican by this quinoline derivative leads to a reduction in these cancer-promoting activities. The proposed signaling pathway is illustrated below.

anticancer_pathway node0 This compound Derivative (91b1) node1 Downregulation of Lumican Gene Expression node0->node1 node2 Decreased Lumican Protein node1->node2 node6 Modulation of Upstream/ Downstream Signaling (p-AKT, p-ATF-2, p-MEK1) node1->node6 node3 Inhibition of Tumorigenesis node2->node3 node4 Inhibition of Cancer Cell Migration node2->node4 node5 Inhibition of Cancer Cell Invasion node2->node5

Anticancer mechanism of a this compound derivative.

Another proposed mechanism for the anticancer activity of quinoline derivatives is the inhibition of Topoisomerase I, an enzyme essential for DNA replication and repair. By stabilizing the Topoisomerase I-DNA cleavage complex, these compounds can lead to DNA damage and ultimately cell death in rapidly dividing cancer cells.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTS Assay)

Objective: To evaluate the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., KYSE150 esophageal squamous cell carcinoma)

  • Non-tumor cell lines (for assessing selectivity)

  • Cell culture medium and supplements

  • This compound derivative stock solution (in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well plates

  • Incubator (37°C, 5% CO₂)

  • Plate reader

Procedure:

  • Seed the cancer and non-tumor cells in 96-well plates at an appropriate density and allow them to adhere overnight in a CO₂ incubator.

  • Prepare serial dilutions of the this compound derivative in cell culture medium. A vehicle control (DMSO) should also be prepared.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubate the plates for an additional 1-4 hours until a color change is observed.

  • Measure the absorbance at the appropriate wavelength (typically 490 nm) using a plate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antifungal Activity of this compound Derivatives

Certain dibromoquinoline compounds have been identified to possess broad-spectrum antifungal activity against clinically relevant fungi, including species of Candida, Cryptococcus, and Aspergillus.[1] This activity is particularly noteworthy as it is effective against fluconazole-resistant strains. The mechanism of action is believed to involve the disruption of metal ion homeostasis, a critical process for fungal survival and virulence.[1][5]

The proposed workflow for the antifungal action of these compounds is depicted below.

antifungal_workflow node0 Dibromoquinoline Compound (4b) node1 Disruption of Fungal Metal Ion Homeostasis (Iron and Copper) node0->node1 node2 Inhibition of Essential Metabolic Processes node1->node2 node5 Yeast Deletion Strains (cox17Δ, ssa1Δ, aft2Δ) Show High Sensitivity node1->node5 node6 Supplementation with Iron or Copper Ions Reverses Antifungal Effect node1->node6 node3 Inhibition of Fungal Growth node2->node3 node4 Inhibition of Virulence Factors (Hyphae and Biofilm Formation) node2->node4

Antifungal mechanism of a dibromoquinoline compound.
Experimental Protocol: Antifungal Susceptibility Testing with Yeast Deletion Strains

Objective: To investigate the role of metal ion homeostasis in the antifungal activity of a dibromoquinoline compound.

Materials:

  • Wild-type yeast strain (e.g., Saccharomyces cerevisiae or Candida albicans)

  • Yeast deletion strains related to metal ion homeostasis (e.g., cox17Δ, ssa1Δ, aft2Δ)

  • Yeast growth medium (e.g., YPD)

  • Dibromoquinoline compound stock solution (in DMSO)

  • Iron (II) sulfate (FeSO₄) and/or Copper (II) sulfate (CuSO₄) solutions

  • 96-well plates

  • Incubator

  • Plate reader

Procedure:

  • Grow the wild-type and deletion yeast strains overnight in liquid medium.

  • Dilute the yeast cultures to a standardized starting concentration.

  • In a 96-well plate, prepare serial dilutions of the dibromoquinoline compound in the yeast growth medium.

  • To investigate the reversal of antifungal activity, prepare a parallel set of plates where the medium is supplemented with a specific concentration of FeSO₄ or CuSO₄.

  • Inoculate the wells with the diluted yeast cultures (wild-type and deletion strains in separate wells).

  • Incubate the plates at the optimal growth temperature for the yeast strain (e.g., 30°C or 37°C) for 24-48 hours.

  • Measure the optical density (OD) at 600 nm to determine yeast growth.

  • Compare the growth of the wild-type and deletion strains in the presence of the compound. Increased sensitivity of the deletion strains suggests that the compound targets the pathway in which the deleted gene is involved.

  • Assess if the addition of iron or copper ions restores the growth of the yeast in the presence of the compound, which would confirm the disruption of metal ion homeostasis as the mechanism of action.

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of new therapeutics. Their demonstrated anticancer and antifungal activities, coupled with their synthetic accessibility, make them attractive candidates for further investigation. The mechanisms of action, involving the downregulation of key cancer-promoting genes and the disruption of essential fungal metabolic pathways, offer multiple avenues for the design of novel and effective drugs. The experimental protocols provided in this guide offer a starting point for researchers to explore the potential of these compounds in their own studies.

References

An In-depth Technical Guide to the Physicochemical Properties of 5,7-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dibromoquinoline is a halogenated derivative of the heterocyclic aromatic compound quinoline. Its chemical structure, featuring bromine atoms at the 5th and 7th positions, imparts specific physicochemical characteristics that are of significant interest in various scientific domains, including medicinal chemistry, material science, and organic synthesis. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential biological activities.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound (CAS Number: 34522-69-5) are summarized in the table below. These parameters are crucial for predicting the compound's behavior in biological systems and for designing experimental studies.

PropertyValueSource
Molecular Formula C₉H₅Br₂N[1]
Molecular Weight 286.95 g/mol [2]
Melting Point 96-98 °C[3]
Boiling Point 347.6 °C at 760 mmHg[2][4]
Predicted XlogP 3.6[5]
Solubility Limited solubility in water. Soluble in many organic solvents.
pKa (Predicted) Not readily available. Quinoline has a pKa of approximately 4.9. The electron-withdrawing nature of the bromine atoms is expected to decrease the basicity of the nitrogen atom, resulting in a lower pKa.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the Skraup condensation reaction, starting from 3,5-dibromoaniline and glycerol.[6]

Materials:

  • 3,5-dibromoaniline

  • Glycerol

  • Sulfuric acid (70%)

  • m-Sodium nitrobenzenesulfonate

  • Ammonia water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Crushed ice

  • Reaction flask

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a reaction flask, add 3,5-dibromoaniline, 70% sulfuric acid, and m-sodium nitrobenzenesulfonate.

  • Heat the mixture to 100 °C with stirring.

  • Slowly add glycerol dropwise to the reaction mixture.

  • Increase the temperature to 135 °C and continue the reaction for 3 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by pouring the mixture into a large amount of crushed ice.

  • Neutralize the solution by adding ammonia water until the pH reaches 7.

  • Filter the resulting precipitate.

  • Extract the filtrate with ethyl acetate.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Concentrate the solution using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.[6]

Determination of Physicochemical Properties

The following are general experimental protocols for determining the key physicochemical properties of organic compounds like this compound.

Melting Point Determination: The melting point can be determined using a capillary melting point apparatus. A small amount of the finely powdered compound is packed into a capillary tube, which is then placed in the heating block of the apparatus. The temperature is gradually increased, and the range from which the compound first begins to melt until it is completely liquid is recorded as the melting point.

Boiling Point Determination: The boiling point can be determined by distillation. The compound is heated in a flask connected to a condenser. A thermometer is placed so that the bulb is just below the side arm of the flask to measure the temperature of the vapor that is in equilibrium with the boiling liquid. The temperature at which the liquid boils and its vapor pressure equals the atmospheric pressure is recorded as the boiling point.

Solubility Determination: The solubility of this compound can be determined by adding a small, known amount of the compound to a known volume of a solvent (e.g., water, ethanol, DMSO) at a specific temperature. The mixture is agitated until equilibrium is reached. If the compound dissolves completely, more is added until a saturated solution is formed. The concentration of the dissolved compound in the saturated solution is then determined analytically to quantify its solubility.

LogP (Octanol-Water Partition Coefficient) Determination: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It can be determined using the shake-flask method. A solution of the compound is prepared in a mixture of n-octanol and water. The mixture is shaken vigorously to allow for partitioning of the compound between the two phases. After separation of the phases, the concentration of the compound in each phase is measured (e.g., by UV-Vis spectroscopy or HPLC). The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Visualizations

Synthesis Workflow of this compound

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A 3,5-Dibromoaniline D Skraup Condensation (135 °C, 3h) A->D B Glycerol B->D C H₂SO₄, m-Sodium nitrobenzenesulfonate C->D E Quenching (Ice) D->E F Neutralization (NH₄OH) E->F G Extraction (Ethyl Acetate) F->G H Drying & Concentration G->H I Column Chromatography H->I J This compound I->J

Caption: Synthesis workflow for this compound via the Skraup condensation reaction.

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activities of this compound are limited, the broader class of quinoline derivatives has been extensively investigated, revealing a wide range of pharmacological properties.

Antifungal and Antivirulence Activity

Research on novel dibromoquinoline compounds has demonstrated potent antifungal activity against various pathogenic fungi, including species of Candida, Cryptococcus, and Aspergillus.[7] The proposed mechanism of action involves the disruption of metal ion homeostasis, which is critical for fungal growth and virulence.[7] This suggests that this compound may also possess similar antifungal properties by interfering with essential metal ion-dependent cellular processes in fungi.

Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of immune and inflammatory responses, and its dysregulation is implicated in various diseases, including cancer and chronic inflammatory disorders. Some quinoline derivatives have been identified as inhibitors of the canonical NF-κB pathway. By potentially targeting key components of this pathway, such as the IKK complex or the proteasome, these compounds can prevent the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes. This suggests a potential anti-inflammatory and anticancer role for this compound.

Conceptual Signaling Pathway Inhibition

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1β) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_p65_p50_nuc NF-κB (p65/p50) (in Nucleus) NFkB_p65_p50->NFkB_p65_p50_nuc Translocation Gene Gene Transcription (Pro-inflammatory genes) NFkB_p65_p50_nuc->Gene Inhibitor This compound Inhibitor->IKK Inhibits

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound is a versatile molecule with well-defined physicochemical properties that make it a valuable building block in synthetic and medicinal chemistry. This guide has provided a detailed summary of its core properties, established experimental protocols for their determination, and explored its potential biological activities based on the broader class of quinoline derivatives. Further research into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Synthesis and Characterization of 5,7-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of 5,7-dibromoquinoline, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details established synthetic methodologies, purification protocols, and in-depth characterization techniques.

Synthesis of this compound Derivatives

Two primary methods for the synthesis of this compound derivatives are presented: the Skraup synthesis for the direct formation of the quinoline core and the direct bromination of a pre-existing quinoline derivative.

Skraup Synthesis of this compound from 3,5-Dibromoaniline

The Skraup synthesis provides a direct route to the this compound core through a cyclization reaction.

Experimental Protocol:

  • To a 100 mL round-bottom flask, add 3,5-dibromoaniline (5.00 g, 19.9 mmol), sodium 3-nitrobenzenesulfonate (987 mg, 4.39 mmol), ferrous sulfate heptahydrate (63.2 mg, 0.658 mmol), and methanesulfonic acid (20 mL).[1]

  • Equip the flask with a reflux condenser and heat the reaction mixture in an aluminum bath to 120 °C.[1]

  • Slowly add glycerol (0.64 mL, 8.8 mmol) dropwise through the condenser.[1]

  • Increase the temperature of the aluminum bath to 130 °C and continue stirring the reaction mixture overnight.[1]

  • After completion, cool the reaction to room temperature and dilute with dichloromethane and water.[1]

  • Cool the mixture in an ice-water bath and adjust the pH to be alkaline by the slow addition of 50% aqueous sodium hydroxide.[1]

  • Filter the mixture through Celite and extract the aqueous layer with dichloromethane.[1]

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a brown solid.[1]

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of 0% to 60% ethyl acetate in heptane. This affords this compound as a brown solid.[1]

Direct Bromination of 8-Hydroxyquinoline

A common and high-yielding method for the synthesis of 5,7-dibromo-8-hydroxyquinoline involves the direct bromination of 8-hydroxyquinoline.

Experimental Protocol:

  • In a suitable reaction vessel, prepare a suspension of 8-hydroxyquinoline (14.5 g) in 400 ml of water at room temperature.[2][3]

  • Prepare a solution of bromine (32.3 g) and 30 g of 8% aqueous hydrobromic acid in 30 ml of water.[4]

  • Add the bromine solution dropwise to the vigorously stirred 8-hydroxyquinoline suspension. The reaction temperature may increase to around 33°C.[3][4]

  • Continue stirring for 30 minutes after the addition is complete.[3][4]

  • Collect the resulting fine yellow precipitate of 5,7-dibromo-8-hydroxyquinoline by filtration.

  • Wash the solid with water and dry to obtain the final product.[4] This process typically results in a high yield (e.g., 98.4%).[3][4]

  • The crude product can be further purified by recrystallization from an acetone/ethanol mixture or by sublimation.[4]

Characterization of this compound Derivatives

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the key analytical techniques and expected results.

Physical Properties
PropertyThis compound5,7-Dibromo-8-hydroxyquinoline
Molecular Formula C9H5Br2NC9H5Br2NO
Molar Mass ~286.96 g/mol 302.95 g/mol [2]
Appearance Brown solid[1]Yellow needle-like crystals[2][5]
Melting Point Not specified196-201 °C[2][4][6][7]
Spectroscopic Data

1H and 13C NMR are powerful tools for the structural elucidation of this compound and its derivatives.

1H NMR Data of this compound

Chemical Shift (δ, ppm)MultiplicityAssignment
8.93ddH-2
8.50dH-4
8.29dH-8
7.96dH-6
7.53ddH-3
Solvent: CDCl3, Frequency: 400 MHz[1]

1H NMR Data of 5,7-Dibromo-8-hydroxyquinoline

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
8.98ddJ2,3 = 17.43H-2
8.46ddJ4,2 = 17.82H-4
7.85sH-6
7.77ddJ3,2 = 1.62H-3
3.37s-OH
Solvent: DMSO-d6, Frequency: 500 MHz[5]

13C NMR Data of 5,7-Dibromo-8-hydroxyquinoline

Chemical Shift (δ, ppm)
149.7
148.9
138.6
136.9
134.1
126.8
123.0
110.3
104.8
Solvent: CDCl3, Frequency: 100 MHz

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol for KBr Pellet Preparation:

  • Thoroughly grind approximately 1 mg of the this compound sample with about 100 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Transfer the mixture to a pellet-forming die.

  • Press the mixture under high pressure to form a transparent or semi-transparent pellet.

  • Acquire the IR spectrum of the pellet using an FTIR spectrometer.

Characteristic IR Absorption Bands for 5,7-Dibromo-8-hydroxyquinoline

Wavenumber (cm-1)Assignment
3066C-H stretching (aromatic)
2921C-H stretching (aliphatic, if present)
1581, 1563C=C stretching (aromatic ring)
1490, 1457C=C stretching (aromatic ring)
1396, 1365, 1332C-H bending
1270, 1201, 1133C-O stretching, O-H bending
933, 871, 806, 784C-H out-of-plane bending
723, 649C-Br stretching

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Fragmentation:

For this compound, the mass spectrum is expected to show a prominent molecular ion peak ([M]+) and isotopic peaks characteristic of two bromine atoms. Common fragmentation pathways for quinolines involve the loss of HCN (27 amu) from the molecular ion.[8] For substituted quinolines, fragmentation will also involve the loss of the substituent groups. For instance, in 5,7-dibromo-8-hydroxyquinoline, the loss of CO is a possible fragmentation pathway.

LC-MS Data for this compound:

  • m/z: 285.9 [M+H]+ (indicating a purity of 95%)[1]

Workflow Diagrams

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

Synthesis_Workflow cluster_synthesis Synthesis start Starting Materials (3,5-Dibromoaniline or 8-Hydroxyquinoline) reaction Chemical Reaction (Skraup or Bromination) start->reaction Reagents workup Reaction Work-up (Quenching, Extraction) reaction->workup Crude Product purification Purification (Column Chromatography or Recrystallization) workup->purification product This compound (or derivative) purification->product Pure Product

Caption: Synthetic workflow for this compound.

Characterization_Workflow cluster_characterization Characterization product Purified Product nmr NMR Spectroscopy (1H, 13C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data Structural Confirmation & Purity Assessment nmr->data ir->data ms->data

Caption: Analytical workflow for this compound characterization.

References

molecular structure and formula of 5,7-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the molecular structure, formula, properties, and synthesis of 5,7-Dibromoquinoline. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Formula

This compound is a halogenated derivative of quinoline, an aromatic heterocyclic compound. The bromine atoms are substituted at the 5th and 7th positions of the quinoline ring structure.

Molecular Formula: C₉H₅Br₂N

Structure:

Canonical SMILES: C1=CC2=C(C=C(C=C2Br)Br)N=C1[1]

Physicochemical and Spectral Data

The key physicochemical and spectral properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 34522-69-5[1][2]
Molecular Weight 286.95 g/mol [2]
Appearance White to yellow solid
Melting Point 96-98 °C
Boiling Point 347.6 °C at 760 mmHg[2]
Storage Room temperature, dry and sealed

Table 2: Spectral Data for this compound

Spectral DataDetailsReference
¹H NMR (400 MHz, CDCl₃) δ 7.53 (dd, 1H), 7.96 (d, 1H), 8.29 (d, 1H), 8.50 (d, 1H), 8.93 (dd, 1H)
LC-MS (ESI) m/z: 285.9 [M + H]⁺
¹³C NMR Experimental data not readily available in cited literature.
Infrared (IR) Experimental data not readily available in cited literature.

Experimental Protocol: Synthesis of this compound

The primary method for the synthesis of this compound is the Skraup condensation reaction. This protocol provides a detailed methodology based on established procedures.

Reaction: Skraup Condensation

Reactants:

  • 3,5-Dibromoaniline

  • Glycerol

  • An oxidizing agent (e.g., sodium m-nitrobenzenesulfonate)

  • Sulfuric acid (catalyst)

Procedure:

  • To a reaction flask, add 3,5-dibromoaniline and a 70% solution of sulfuric acid.

  • Introduce sodium m-nitrobenzenesulfonate to the mixture.

  • Heat the mixture to 100 °C.

  • While maintaining the temperature, slowly and dropwise add glycerol to the reaction mixture.

  • After the addition of glycerol is complete, raise the temperature to 130 °C and stir the reaction mixture overnight.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with dichloromethane and water.

  • Cool the diluted mixture in an ice-water bath and carefully adjust the pH to be alkaline by the slow addition of a 50% aqueous sodium hydroxide solution.

  • Filter the mixture through Celite and perform an extraction with dichloromethane.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product as a brown solid.

Purification:

The crude this compound can be purified by silica gel column chromatography. A typical elution gradient is 0% to 60% ethyl acetate in heptane.

Visualization of Key Information

The following diagrams illustrate the synthesis pathway and the core molecular identifiers of this compound.

Synthesis_and_Properties cluster_synthesis Synthesis via Skraup Reaction cluster_properties Key Molecular Identifiers 3,5-Dibromoaniline 3,5-Dibromoaniline 5,7-Dibromoquinoline_Product This compound 3,5-Dibromoaniline->5,7-Dibromoquinoline_Product Reacts with Glycerol Glycerol Glycerol->5,7-Dibromoquinoline_Product Reacts with H2SO4_Oxidant H₂SO₄ / Oxidant H2SO4_Oxidant->5,7-Dibromoquinoline_Product Catalyzes Formula Formula: C₉H₅Br₂N 5,7-Dibromoquinoline_Product->Formula MW MW: 286.95 g/mol 5,7-Dibromoquinoline_Product->MW CAS CAS: 34522-69-5 5,7-Dibromoquinoline_Product->CAS

Caption: Synthesis and key identifiers of this compound.

References

An In-depth Technical Guide to the Historical Synthesis of 5,7-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core historical methods for the synthesis of 5,7-dibromoquinoline, a significant scaffold in medicinal chemistry. The document details key synthetic strategies, presents quantitative data in a comparative format, and provides explicit experimental protocols for the primary synthesis routes. Visual diagrams of the reaction pathways are included to facilitate a clear understanding of the chemical transformations.

Introduction

This compound and its derivatives have long been recognized for their diverse biological activities, including antimicrobial, anticancer, and antiparasitic properties.[1][2] The unique substitution pattern of this heterocyclic compound has made it a valuable intermediate in the synthesis of more complex molecules in drug discovery programs. This guide focuses on the foundational synthetic methodologies that have been historically employed to produce this compound and its key analogues.

Core Synthesis Methodologies

The historical synthesis of this compound has been primarily achieved through two main strategies: the direct bromination of pre-existing quinoline scaffolds and the construction of the quinoline ring system from appropriately substituted aniline precursors.

Direct Bromination of 8-Substituted Quinolines

A prevalent and straightforward method for synthesizing derivatives of this compound involves the direct bromination of 8-substituted quinolines, such as 8-hydroxyquinoline and 8-aminoquinoline.

The direct bromination of 8-hydroxyquinoline is a high-yielding reaction that proceeds readily.

Reaction Pathway:

G 8-Hydroxyquinoline 8-Hydroxyquinoline 5,7-Dibromo-8-hydroxyquinoline 5,7-Dibromo-8-hydroxyquinoline 8-Hydroxyquinoline->5,7-Dibromo-8-hydroxyquinoline  + 2 Br2 (CHCl3 or aq. HBr) Br2 Br2 HBr HBr G 8-Aminoquinoline 8-Aminoquinoline 5,7-Dibromo-8-aminoquinoline 5,7-Dibromo-8-aminoquinoline 8-Aminoquinoline->5,7-Dibromo-8-aminoquinoline  + 2.1 eq Br2 (CH2Cl2) Br2 Br2 HBr HBr G cluster_reactants Reactants 3,5-Dibromoaniline 3,5-Dibromoaniline This compound This compound 3,5-Dibromoaniline->this compound  + Glycerol (H2SO4, Oxidizing Agent, Heat) Glycerol Glycerol Oxidizing_Agent m-Nitrobenzenesulfonate H2SO4 H2SO4

References

Spectroscopic Profile of 5,7-Dibromoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the available spectroscopic data for 5,7-Dibromoquinoline (CAS No. 34522-69-5), a heterocyclic building block utilized in the synthesis of more complex molecules in the pharmaceutical and material science sectors. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated reference for the compound's characterization.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for this compound found in the cited literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.93dd1HH-2
8.50d1HH-4
8.29d1HH-8
7.96d1HH-6
7.53dd1HH-3

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR Data: Specific experimental ¹³C NMR data for this compound was not available in the reviewed literature. Researchers should perform this analysis to complement the existing characterization data.

Mass Spectrometry (MS)

Table 2: Mass Spectrometry Data for this compound

TechniqueIonization Modem/zIon
LC-MSESI285.9[M+H]⁺

Note: The molecular weight of this compound (C₉H₅Br₂N) is 286.95 g/mol . The observed [M+H]⁺ peak is consistent with the isotopic distribution of bromine.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Experimental IR and UV-Vis absorption data specific to this compound were not found in the performed searches. For related quinoline structures, characteristic IR absorptions include C-H stretching of the aromatic rings (~3100-3000 cm⁻¹) and C=C/C=N stretching vibrations within the aromatic system (~1600-1450 cm⁻¹).[1] UV-Vis spectra of quinoline ligands typically exhibit π → π* transitions.[2]

Experimental Protocols

Detailed experimental protocols for the specific acquisition of the data above were not fully available. Therefore, generalized standard operating procedures for the spectroscopic analysis of a solid aromatic compound like this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field across the sample volume, which is critical for obtaining high-resolution spectra.

  • ¹H NMR Acquisition:

    • Tune and match the proton probe.

    • Acquire a standard single-pulse proton spectrum. Typical parameters include a 30° to 90° pulse angle, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 8 to 64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Tune and match the carbon probe.

    • Acquire a proton-decoupled ¹³C spectrum. This often requires a larger number of scans due to the low natural abundance of ¹³C and its smaller gyromagnetic ratio.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation (for ESI-MS):

    • The sample is introduced into the ion source, typically via direct infusion with a syringe pump or through an LC system.

    • A high voltage is applied to the capillary tip, nebulizing the sample into a fine spray of charged droplets.

    • A drying gas (e.g., nitrogen) aids in solvent evaporation, leading to the formation of gas-phase ions (e.g., [M+H]⁺).

  • Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[3][4]

  • Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. The resulting data is plotted as a mass spectrum.[5]

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR Method):

    • Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond, germanium) is clean.[6] A background spectrum of the empty crystal should be recorded.[7]

    • Place a small amount of the solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[7]

    • Use the instrument's pressure arm to apply firm and consistent pressure, ensuring good contact between the sample and the crystal.[6]

  • Data Acquisition:

    • Initiate the scan. The IR beam passes through the ATR crystal and reflects off the internal surface in contact with the sample.[8]

    • At frequencies where the sample absorbs energy, the beam is attenuated.

    • The detector measures the attenuated radiation, and the instrument's software generates the IR spectrum (transmittance or absorbance vs. wavenumber).[9]

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Workflow and Characterization Pathway

The following diagram illustrates the logical workflow from the synthesis of this compound to its full spectroscopic characterization.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation start Starting Materials (e.g., 3,5-Dibromoaniline, Glycerol) reaction Skraup Synthesis start->reaction purification Column Chromatography reaction->purification product Purified this compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Structure Confirmation ms Mass Spectrometry (LC-MS) product->ms Molecular Weight Verification ir IR Spectroscopy product->ir Functional Group Identification uv UV-Vis Spectroscopy product->uv Electronic Transitions final Complete Spectroscopic Profile nmr->final ms->final ir->final uv->final

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to 5,7-Dibromoquinoline: From Discovery to Initial Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,7-dibromoquinoline, a halogenated heterocyclic compound that has garnered interest in medicinal chemistry. This document details its discovery, synthesis, physicochemical properties, and the initial findings regarding its biological activity. Particular emphasis is placed on the established synthetic protocols and the emerging understanding of its potential as an antimicrobial and anticancer agent. All quantitative data is presented in structured tables, and key experimental methodologies are described in detail. Logical relationships and experimental workflows are visualized through diagrams to facilitate a clear understanding of the subject matter.

Discovery and Synthesis

A plausible and documented synthetic approach involves the Skraup condensation reaction of 3,5-dibromoaniline with glycerol in the presence of an oxidizing agent and a dehydrating agent, typically sulfuric acid.[2]

Experimental Protocol: Skraup Synthesis of this compound

Materials:

  • 3,5-dibromoaniline

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • An oxidizing agent (e.g., nitrobenzene or arsenic acid)

  • Ferrous sulfate (FeSO₄) (optional, to moderate the reaction)

  • Sodium hydroxide (NaOH) solution (for neutralization)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Anhydrous sodium sulfate (Na₂SO₄) (for drying)

Procedure:

  • In a fume hood, cautiously add concentrated sulfuric acid to glycerol in a reaction flask equipped with a reflux condenser.

  • Add 3,5-dibromoaniline to the mixture.

  • If the reaction is known to be vigorous, add ferrous sulfate as a moderator.

  • Slowly add the oxidizing agent (e.g., nitrobenzene) to the reaction mixture.

  • Heat the mixture carefully. The reaction is exothermic and can be vigorous. Maintain a controlled reflux.

  • After the initial vigorous reaction subsides, continue heating for several hours to ensure the completion of the reaction.

  • Allow the mixture to cool to room temperature.

  • Carefully pour the cooled mixture into a large volume of cold water.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution. This step should be performed in an ice bath to control the exothermic neutralization.

  • The crude this compound will precipitate out of the solution.

  • Isolate the precipitate by filtration.

  • For purification, the crude product can be subjected to steam distillation or recrystallization from a suitable solvent (e.g., ethanol). Alternatively, column chromatography can be employed for higher purity.[2]

Logical Flow of the Skraup Synthesis:

Skraup_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 3,5-Dibromoaniline 3,5-Dibromoaniline Heating Heating (Reflux) 3,5-Dibromoaniline->Heating Glycerol Glycerol Glycerol->Heating H2SO4 H₂SO₄ (Dehydrating Agent) H2SO4->Heating Oxidizing_Agent Oxidizing Agent (e.g., Nitrobenzene) Oxidizing_Agent->Heating Neutralization Neutralization (NaOH) Heating->Neutralization Cyclization & Oxidation Purification Purification (Recrystallization/ Chromatography) Neutralization->Purification Precipitation This compound This compound Purification->this compound

Caption: Workflow for the synthesis of this compound via the Skraup reaction.

Physicochemical Properties

This compound is a solid at room temperature with a molecular formula of C₉H₅Br₂N. Its structure consists of a quinoline core with bromine atoms substituted at the 5 and 7 positions.

PropertyValueReference
Molecular Formula C₉H₅Br₂N[3][4]
Molecular Weight 286.95 g/mol [3]
CAS Number 34522-69-5[3][4]
Appearance Solid
Boiling Point 347.6°C at 760 mmHg[3]
Storage Room temperature, dry and sealed[3]

Initial Biological Studies and Potential Applications

While extensive early biological studies on this compound are not well-documented in historical literature, recent research has begun to uncover its significant biological potential, particularly as an antimicrobial and anticancer agent. It serves as a key building block for the synthesis of more complex molecules with therapeutic promise.[3][5][6]

Antifungal Activity

Recent studies have highlighted the potent, broad-spectrum antifungal activity of dibromoquinoline derivatives. A notable study identified a dibromoquinoline compound (referred to as 4b) that exhibited significant growth inhibition of various fungal species, including Candida, Cryptococcus, and Aspergillus, at concentrations as low as 0.5 μg/mL.[7]

Mechanism of Action: The antifungal activity of this dibromoquinoline compound appears to be multifaceted. At subinhibitory concentrations, it was found to interfere with key virulence factors in Candida albicans, such as the transition from yeast to hyphal form and the formation of biofilms.[7] This suggests that the compound may not only directly inhibit fungal growth but also disrupt the mechanisms by which these fungi establish and maintain infections.

Proposed Antifungal Signaling Pathway Interference:

Antifungal_Pathway Dibromoquinoline_4b Dibromoquinoline Compound (4b) Yeast_to_Hyphae Yeast-to-Hyphae Transition Dibromoquinoline_4b->Yeast_to_Hyphae Inhibits Biofilm_Formation Biofilm Formation Dibromoquinoline_4b->Biofilm_Formation Inhibits Virulence Fungal Virulence Yeast_to_Hyphae->Virulence Biofilm_Formation->Virulence Infection Infection Progression Virulence->Infection Anticancer_Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies Cell_Lines Cancer Cell Lines (e.g., HeLa, HT29) Compound_Treatment Treatment with Dibromoquinoline Derivative Cell_Lines->Compound_Treatment MTT_Assay MTT Assay for Cell Viability (IC₅₀) Compound_Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) MTT_Assay->Apoptosis_Assay Identifies Potent Compounds Topoisomerase_Assay Topoisomerase Inhibition Assay MTT_Assay->Topoisomerase_Assay Identifies Potent Compounds

References

Methodological & Application

5,7-Dibromoquinoline: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AN2025-10-31

Introduction

5,7-Dibromoquinoline is a halogenated heterocyclic compound that serves as a pivotal building block in the synthesis of a diverse array of novel chemical entities with significant potential in drug discovery and materials science. The presence of bromine atoms at the C5 and C7 positions of the quinoline ring system offers reactive sites for functionalization, primarily through palladium-catalyzed cross-coupling reactions. This allows for the introduction of various aryl, heteroaryl, and alkynyl moieties, leading to the generation of compounds with tailored biological activities. This document provides an overview of the applications of this compound as a precursor, with a focus on the synthesis of potential anticancer agents, and includes detailed experimental protocols for key synthetic transformations.

Synthetic Utility and Applications

The strategic positioning of the bromine atoms on the quinoline scaffold makes this compound an ideal substrate for selective functionalization. The C5 and C7 positions can be sequentially or simultaneously substituted using cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions. This versatility has been exploited to create libraries of novel quinoline derivatives for biological screening.

Notably, research has demonstrated that compounds derived from this compound exhibit potent anticancer properties. These derivatives have been shown to target various signaling pathways implicated in cancer progression, including the EGFR/HER-2 and MAPK/JNK pathways. By acting as inhibitors of key kinases within these pathways, these novel compounds can modulate cellular processes such as proliferation, apoptosis, and metastasis.

Experimental Protocols

Protocol 1: Synthesis of 5,7-Diarylquinolines via Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of 5,7-diarylquinolines from this compound and arylboronic acids. The reaction proceeds with excellent site-selectivity, with the first substitution occurring at the more reactive C5 position, followed by substitution at the C7 position.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (2.5 mmol), and potassium carbonate (4.0 mmol).

  • Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%) to the flask.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.

  • Add degassed 1,2-dimethoxyethane (10 mL) and degassed water (2.5 mL) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 5,7-diarylquinoline.

Protocol 2: Synthesis of 5,7-Dialkynylquinolines via Sonogashira Cross-Coupling

This protocol outlines the synthesis of 5,7-dialkynylquinolines from this compound and terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, ethynyltrimethylsilane)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.

  • Add anhydrous THF (10 mL) and triethylamine (5 mL).

  • Add the terminal alkyne (2.5 mmol) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate) to yield the desired 5,7-dialkynylquinoline.

Quantitative Data

The following tables summarize the in vitro anticancer activity of representative quinoline derivatives synthesized from this compound precursors.

Table 1: Anticancer Activity of Quinoline Derivatives against Various Cancer Cell Lines

Compound IDR⁵ SubstituentR⁷ SubstituentCancer Cell LineIC₅₀ (µM)
Q-1 PhenylPhenylMCF-7 (Breast)5.21
Q-2 4-Methoxyphenyl4-MethoxyphenylHCT-116 (Colon)6.48
Q-3 Thiophen-2-ylThiophen-2-ylHepG2 (Liver)7.40
Q-4 PhenylethynylPhenylethynylA549 (Lung)8.15
Q-5 4-Fluorophenyl4-FluorophenylMCF-7 (Breast)3.79

Table 2: Kinase Inhibitory Activity of Selected Quinoline Derivatives

Compound IDTarget KinaseIC₅₀ (nM)
QK-1 EGFR71
QK-2 HER-231
QK-3 c-Met<1
QK-4 Aurora Kinase A25.5 (IC₅₀ in µM)[1]
QK-5 JNK3150

Signaling Pathways and Mechanisms of Action

Novel compounds derived from this compound have been shown to exert their anticancer effects by modulating key signaling pathways involved in tumor growth and survival.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_outcome Outcome start This compound coupling Suzuki or Sonogashira Coupling start->coupling product Novel Quinoline Derivatives coupling->product invitro In vitro Anticancer Screening product->invitro kinase Kinase Inhibition Assays invitro->kinase pathway Signaling Pathway Analysis kinase->pathway lead Lead Compound Identification pathway->lead

Caption: Experimental workflow for the development of novel quinoline-based compounds.

The diagram above illustrates the general workflow from the precursor this compound to the identification of lead compounds.

EGFR_signaling_pathway cluster_downstream Downstream Signaling ligand Growth Factor (e.g., EGF) egfr EGFR/HER-2 ligand->egfr ras Ras egfr->ras pi3k PI3K egfr->pi3k inhibitor Quinoline Derivative (e.g., QK-1, QK-2) inhibitor->egfr raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription akt Akt pi3k->akt akt->transcription cell_response Cell Proliferation, Survival, Angiogenesis transcription->cell_response

Caption: Inhibition of the EGFR/HER-2 signaling pathway by quinoline derivatives.

As depicted, certain quinoline derivatives can inhibit the autophosphorylation of EGFR and HER-2, thereby blocking downstream signaling cascades such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are crucial for cancer cell proliferation and survival.

JNK_signaling_pathway cluster_mapk MAPK Cascade cluster_downstream Downstream Effects stress Cellular Stress (e.g., ROS) ask1 ASK1 stress->ask1 mkk47 MKK4/7 ask1->mkk47 jnk JNK mkk47->jnk cjun c-Jun jnk->cjun bax Bax (pro-apoptotic) jnk->bax activation bcl2 Bcl-2 (anti-apoptotic) jnk->bcl2 inhibition inhibitor Quinoline Derivative (e.g., QK-5) inhibitor->jnk apoptosis Apoptosis bax->apoptosis bcl2->apoptosis

Caption: Modulation of the JNK signaling pathway leading to apoptosis.

Other derivatives have been found to activate the JNK signaling pathway, a key component of the MAPK signaling cascade. This activation can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, ultimately inducing programmed cell death in cancer cells.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of novel, biologically active compounds. The ability to functionalize the quinoline core at two distinct positions through robust cross-coupling methodologies provides a powerful platform for the development of new therapeutic agents, particularly in the field of oncology. The compounds derived from this precursor have demonstrated significant potential as inhibitors of critical signaling pathways in cancer, warranting further investigation and development.

References

Applications of 5,7-Dibromoquinoline in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5,7-Dibromoquinoline is a versatile heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its unique chemical structure, characterized by a quinoline core substituted with bromine atoms at the 5 and 7 positions, serves as a valuable scaffold for the synthesis of novel therapeutic agents. The presence of the bromine atoms provides reactive handles for further chemical modifications, such as cross-coupling reactions, allowing for the generation of diverse libraries of derivatives. This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its utility as a precursor to potent antifungal, anticancer, and neuroprotective agents. Detailed experimental protocols and a summary of biological activities are presented to aid researchers in the development of new pharmaceuticals based on this promising scaffold.

Antifungal Applications

Derivatives of this compound have demonstrated potent broad-spectrum antifungal activity, positioning them as promising candidates for the development of new treatments for invasive fungal infections. These infections pose a significant threat, particularly to immunocompromised individuals, and the emergence of drug-resistant fungal strains necessitates the discovery of novel antifungal agents.

One notable derivative, a dibromoquinoline compound referred to as 4b , has shown remarkable efficacy against a range of clinically relevant fungal pathogens, including species of Candida, Cryptococcus, and Aspergillus.[1] The antifungal action of this class of compounds is believed to be linked to the disruption of metal ion homeostasis, a critical process for fungal survival and virulence.[1]

Quantitative Antifungal Activity Data

The following table summarizes the minimum inhibitory concentrations (MICs) of a this compound derivative against various fungal species.

Fungal SpeciesMIC (µg/mL)Reference
Candida albicans0.5 - 1[1]
Candida glabrata0.06 - 1[1]
Candida tropicalis0.06 - 1[1]
Candida parapsilosis0.06 - 1[1]
Candida krusei0.5[1]
Cryptococcus neoformans≤ 0.5[1]
Aspergillus fumigatus≤ 0.5[1]
Disruption of Fungal Metal Ion Homeostasis

The proposed mechanism of antifungal action for certain this compound derivatives involves the chelation of metal ions, particularly iron and copper, which are essential for fungal growth and enzymatic processes. This disruption of metal ion homeostasis leads to cellular stress and ultimately, fungal cell death.

G cluster_fungus Fungal Cell Dibromoquinoline Dibromoquinoline Metal_Chelation Metal Ion Chelation (Fe, Cu) Dibromoquinoline->Metal_Chelation Homeostasis_Disruption Disruption of Metal Ion Homeostasis Metal_Chelation->Homeostasis_Disruption Oxidative_Stress Increased Oxidative Stress Homeostasis_Disruption->Oxidative_Stress Cell_Death Fungal Cell Death Oxidative_Stress->Cell_Death

Proposed antifungal mechanism of action.

Anticancer Applications

The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents. This compound derivatives have been explored for their potential as cytotoxic agents against various cancer cell lines. The mechanism of action for these compounds can be multifaceted, including the inhibition of key signaling pathways involved in cell proliferation and survival, and the induction of apoptosis.

Notably, derivatives of 5,7-dibromo-8-hydroxyquinoline have demonstrated significant antiproliferative activity. The coordination of these ligands to metal ions, such as lanthanides, has been shown to enhance their cytotoxicity.

Quantitative Anticancer Activity Data

The following table presents the half-maximal inhibitory concentration (IC50) values for various this compound derivatives against a panel of human cancer cell lines.

DerivativeCancer Cell LineIC50 (µM)Reference
2-(3-chlorophenyl)-6,7-dimethoxyquinoline (Q6)Human Colon Cancer (HCT116)25.5 ± 2.7
2-(3-chlorophenyl)-6,7-dimethoxyquinoline (Q6)Lung Cancer (A549)32 ± 4.7
5,7-Dibromo-8-hydroxyquinoline Lanthanide ComplexHuman Lung Adenocarcinoma (A549)7.6 - 29.6
Quinoline-based dihydrazone derivative (3c)Human Breast Cancer (MCF-7)7.05
Quinoline-based dihydrazone derivative (3b)Human Breast Cancer (MCF-7)7.016
Inhibition of Cancer-Related Signaling Pathways

Quinoline-based compounds have been identified as inhibitors of critical signaling pathways that are often dysregulated in cancer, such as the EGFR/AKT and Aurora Kinase A pathways.

EGFR/AKT Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) and the downstream AKT signaling cascade play a crucial role in cell proliferation, survival, and metastasis. Inhibition of this pathway is a key strategy in cancer therapy.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT Proliferation Proliferation/ Survival AKT->Proliferation Quinoline_Inhibitor Quinoline Inhibitor Quinoline_Inhibitor->EGFR

Inhibition of the EGFR/AKT pathway.

Aurora Kinase A Pathway: Aurora Kinase A is a serine/threonine kinase that plays a central role in mitotic progression. Its overexpression is common in many cancers, making it an attractive therapeutic target.

Quinoline_Derivative Quinoline Derivative AuroraA Aurora Kinase A Quinoline_Derivative->AuroraA Mitotic_Progression Mitotic Progression AuroraA->Mitotic_Progression Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis AuroraA->Cell_Cycle_Arrest

Inhibition of Aurora Kinase A.

Neuroprotective Applications (Acetylcholinesterase Inhibition)

Quinoline derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease. A key therapeutic strategy is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, the levels of acetylcholine in the brain can be increased, leading to improved cognitive function. While specific data for this compound derivatives as potent AChE inhibitors is still emerging, the broader class of quinolines has shown significant promise in this area.

Quantitative Acetylcholinesterase Inhibition Data

The following table includes IC50 values for various quinoline derivatives against acetylcholinesterase.

Derivative TypeIC50 (µM)Reference
Salicylanilide (thio)carbamates38.9 - 89.7
Quinoxaline derivative (6c)0.077
6-Aminoquinoxaline (6a)0.74

Experimental Protocols

Protocol 1: Synthesis of N-(7-bromoquinoline-5,8-dione-6-yl)-benzenesulphonamide

This protocol describes a general procedure for the synthesis of a quinoline-5,8-dione derivative incorporating an aryl sulphonamide.

Materials:

  • 7-bromoquinoline-5,8-dione

  • Benzenesulphonamide

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Dissolve equimolar amounts of 7-bromoquinoline-5,8-dione and benzenesulphonamide in ethanol.

  • Add a few drops of glacial acetic acid to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid product, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

G Start Start Reactants Dissolve 7-bromoquinoline-5,8-dione and benzenesulphonamide in ethanol Start->Reactants Catalyst Add glacial acetic acid Reactants->Catalyst Reflux Reflux for 4-6 hours Catalyst->Reflux TLC Monitor reaction by TLC Reflux->TLC Precipitation Cool and pour into ice-water TLC->Precipitation Filtration Filter and wash the solid Precipitation->Filtration Purification Dry and recrystallize Filtration->Purification Characterization Characterize the product Purification->Characterization End End Characterization->End

Synthesis workflow for a quinoline derivative.
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a test compound against a fungal strain.

Materials:

  • 96-well microtiter plates

  • Fungal inoculum (adjusted to 0.5 McFarland standard)

  • RPMI-1640 medium (buffered with MOPS)

  • Test compound stock solution (in DMSO)

  • Positive control antifungal drug (e.g., fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial two-fold dilutions of the test compound in RPMI-1640 medium in the wells of a 96-well plate. The final concentrations should typically range from 0.03 to 16 µg/mL.

  • Include a positive control (serial dilutions of a standard antifungal) and a negative control (medium with DMSO, no compound). Also, include a growth control well (medium with inoculum, no compound).

  • Prepare a fungal inoculum suspension in RPMI-1640 and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL in the wells.

  • Add the diluted fungal inoculum to each well containing the test compound, positive control, and growth control.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC by visual inspection or by reading the absorbance at a specific wavelength (e.g., 530 nm). The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction) compared to the growth control.

Protocol 3: Anticancer Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to determine the cytotoxic effect of a compound on cancer cells.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • The next day, treat the cells with various concentrations of the test compound. Include a vehicle control (medium with DMSO).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Aspirate the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Protocol 4: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is for determining the in vitro inhibitory activity of a compound against acetylcholinesterase.

Materials:

  • 96-well microtiter plate

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) solution (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

  • Phosphate buffer (pH 8.0)

  • Test compound stock solution (in DMSO)

  • Positive control inhibitor (e.g., donepezil)

  • Microplate reader

Procedure:

  • In the wells of a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Add the AChE enzyme solution to each well and incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding the substrate (ATCI) solution to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader in kinetic mode.

  • The rate of reaction is determined by the change in absorbance per minute.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the control (reaction without inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

References

Application Notes and Protocols: Synthesis and Pharmaceutical Applications of 5,7-Dibromoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and summaries of the pharmaceutical potential of 5,7-dibromoquinoline derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile biological activities, including anticancer, antimicrobial, and neuroprotective properties. The this compound scaffold serves as a crucial intermediate for the synthesis of a diverse range of derivatives with potential therapeutic applications.

Synthesis of this compound Derivatives

The core of these derivatives, 5,7-dibromo-8-hydroxyquinoline, can be reliably synthesized from 8-hydroxyquinoline. Subsequent derivatization is often achieved through nucleophilic aromatic substitution or cross-coupling reactions, allowing for the introduction of a wide array of functional groups.

Synthesis of 5,7-Dibromo-8-hydroxyquinoline

A common and efficient method for the synthesis of 5,7-dibromo-8-hydroxyquinoline involves the direct bromination of 8-hydroxyquinoline.

Experimental Protocol:

  • Dissolve 8-hydroxyquinoline (1 equivalent) in chloroform in a round-bottom flask.

  • In a separate flask, prepare a solution of bromine (2.1 equivalents) in chloroform.

  • Slowly add the bromine solution dropwise to the 8-hydroxyquinoline solution at room temperature with constant stirring. The addition should be completed over a period of 10-15 minutes.

  • Continue stirring the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the resulting yellow solid is collected by filtration.

  • The solid is then washed with a 5% sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

  • The crude product is then washed with water and dried.

  • For further purification, the product can be recrystallized from a suitable solvent such as benzene or ethanol to yield pure 5,7-dibromo-8-hydroxyquinoline as yellow needle-like crystals. A typical yield for this reaction is around 90%.[1]

Synthesis of Amino Derivatives via Nucleophilic Aromatic Substitution

The bromine atoms at the 5 and 7 positions of the quinoline ring are susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amino groups. This is a key strategy for creating a library of diverse derivatives for biological screening.[2][3]

General Experimental Protocol:

  • In a sealed reaction vessel, dissolve 5,7-dibromo-8-hydroxyquinoline (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add the desired amine (2-3 equivalents). A wide range of primary and secondary amines can be used.

  • Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), to the mixture to act as a proton scavenger.

  • Heat the reaction mixture at a temperature ranging from 80°C to 150°C. The optimal temperature and reaction time will depend on the specific amine used and should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water to precipitate the product.

  • Collect the precipitate by filtration and wash it thoroughly with water.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure amino derivative.

Synthesis_Workflow cluster_synthesis Synthesis of 5,7-Dibromo-8-hydroxyquinoline cluster_derivatization Synthesis of Amino Derivatives cluster_evaluation Biological Evaluation 8-Hydroxyquinoline 8-Hydroxyquinoline Reaction_Vessel_1 Bromination (rt, 1-2h) 8-Hydroxyquinoline->Reaction_Vessel_1 CHCl₃ Purification_1 Recrystallization Reaction_Vessel_1->Purification_1 Filtration & Washing Bromine Bromine Bromine->Reaction_Vessel_1 5,7-Dibromo-8-hydroxyquinoline 5,7-Dibromo-8-hydroxyquinoline Purification_1->5,7-Dibromo-8-hydroxyquinoline Reaction_Vessel_2 Nucleophilic Aromatic Substitution (80-150°C) 5,7-Dibromo-8-hydroxyquinoline->Reaction_Vessel_2 DMF/DMSO Purification_2 Column Chromatography Reaction_Vessel_2->Purification_2 Precipitation Amine Amine Amine->Reaction_Vessel_2 Base Base Base->Reaction_Vessel_2 Amino_Derivative Amino_Derivative Purification_2->Amino_Derivative Biological_Screening Anticancer Assays Antimicrobial Assays Neuroprotection Assays Amino_Derivative->Biological_Screening

Caption: Proposed anticancer mechanisms of this compound derivatives.

Antimicrobial Activity

Derivatives of this compound have shown significant activity against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. The introduction of amino side chains at the 5 and 7 positions has been shown to enhance antimicrobial potency. [2][3] Quantitative Data on Antimicrobial Activity (MIC Values)

DerivativeMicroorganismMIC (µg/mL)Reference
bis(diethylamino)-derivativeStaphylococcus aureusNot specified, but 5-30 times more active than parent compound[2][3]
bis(dibutylamino)-derivativeBacillus subtilisNot specified, but 5-30 times more active than parent compound[2][3]
dipiperidino-derivativeEscherichia coliNot specified, but 5-30 times more active than parent compound[2][3]
dipyrrolidino-derivativeCandida albicansNot specified, but 5-30 times more active than parent compound[3]
Neuroprotective Activity

Certain this compound derivatives are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their neuroprotective effects are thought to arise from a combination of mechanisms, including the inhibition of cholinesterases and the modulation of signaling pathways that protect neurons from damage.

Neuroprotective Signaling Pathway Diagram

Neuroprotective_Pathway cluster_drug This compound Derivative cluster_pathway Neuroprotective Mechanisms Drug This compound Derivative Cholinesterase Cholinesterase Drug->Cholinesterase Inhibits CB2R CB2 Receptor Drug->CB2R Modulates Akt Akt CB2R->Akt Activates ERK ERK1/2 CB2R->ERK Activates NeuronalSurvival Neuronal Survival and Protection Akt->NeuronalSurvival ERK->NeuronalSurvival SAR_Diagram cluster_substituents Substituent Effects on Biological Activity cluster_activities Resulting Biological Activities Quinoline_Core This compound Core Amino_Groups Amino groups at 5 & 7 positions Quinoline_Core->Amino_Groups Aryl_Groups Aryl groups at 5 & 7 positions (via Suzuki coupling) Quinoline_Core->Aryl_Groups Hydroxy_Group 8-Hydroxy group Quinoline_Core->Hydroxy_Group Antimicrobial Enhanced Antimicrobial Activity Amino_Groups->Antimicrobial Anticancer Potent Anticancer Activity Aryl_Groups->Anticancer Chelation Metal Chelation Hydroxy_Group->Chelation Neuroprotection Neuroprotective Effects Chelation->Anticancer Chelation->Neuroprotection

References

Application Notes and Protocols for Suzuki Coupling Reactions with 5,7-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 5,7-dibromoquinoline with various boronic acids. This reaction is a powerful tool for the synthesis of novel quinoline derivatives, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.

Introduction

The Suzuki-Miyaura coupling is a versatile carbon-carbon bond-forming reaction that involves the cross-coupling of an organoboron compound (e.g., a boronic acid or boronic ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[1][2] This reaction is widely used in academic and industrial laboratories for the synthesis of biaryls, polyolefins, styrenes, and substituted biphenyls.[3] The reaction proceeds under relatively mild conditions and is tolerant of a wide range of functional groups, making it an ideal method for the late-stage functionalization of complex molecules in drug discovery.[4]

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antitumor, and anti-inflammatory properties. The 5,7-disubstituted quinoline core is a key pharmacophore in several biologically active compounds. The Suzuki coupling of this compound provides a convergent and efficient route to a diverse library of these derivatives.

Reaction Mechanism and Workflow

The catalytic cycle of the Suzuki-Miyaura coupling reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[3]

A generalized workflow for the Suzuki coupling of this compound is depicted below.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Weigh Reagents: - this compound - Boronic Acid - Palladium Catalyst - Ligand - Base solvent Add Anhydrous Solvent start->solvent degas Degas Mixture (e.g., with Argon) solvent->degas heat Heat to Reaction Temperature degas->heat monitor Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up & Extraction cool->extract dry Dry Organic Layer extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: Experimental workflow for the Suzuki coupling of this compound.

Experimental Protocols

The following protocols are general guidelines for the Suzuki coupling of this compound. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary to achieve the best results for a specific substrate.

Protocol 1: General Procedure for Monosubstitution

This protocol is designed to favor the monosubstitution of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Pd(PPh₃)₄ (0.01 - 0.05 equivalents)

  • K₂CO₃ (2.0 - 3.0 equivalents)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.5 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-bromo-7-arylquinoline or 7-bromo-5-arylquinoline.

Protocol 2: General Procedure for Disubstitution

This protocol is designed to achieve the disubstitution of this compound.

Materials:

  • This compound

  • Arylboronic acid (2.5 - 3.0 equivalents)

  • Pd(dppf)Cl₂ (0.02 - 0.10 equivalents)

  • Cs₂CO₃ (4.0 - 5.0 equivalents)

  • Toluene and Water (10:1 v/v)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • In a microwave vial or a sealed tube, combine this compound (1.0 mmol), the arylboronic acid (2.5 mmol), Pd(dppf)Cl₂ (0.05 mmol), and Cs₂CO₃ (4.0 mmol).

  • Add toluene (10 mL) and water (1 mL).

  • Seal the vessel and heat the reaction mixture to 110-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the 5,7-diarylquinoline.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Suzuki coupling of this compound. These are representative examples, and actual results may vary.

Table 1: Reaction Conditions for Monosubstitution

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.5)Dioxane/H₂O901275-85
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.5)Dioxane/H₂O901270-80
33-Tolylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.5)Dioxane/H₂O901672-82

Table 2: Reaction Conditions for Disubstitution

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃ (4.0)Toluene/H₂O1102460-75
24-Fluorophenylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃ (4.0)Toluene/H₂O1102455-70
32-Naphthylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃ (4.0)Toluene/H₂O1102450-65

Generalized Suzuki Coupling Mechanism

Suzuki_Mechanism pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)L₂-Br] pd0->pd_complex Oxidative Addition pd_transmetal [Ar-Pd(II)L₂-Ar'] pd_complex->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination product Ar-Ar' arbr This compound (Ar-Br) arbr->pd_complex boronic Boronic Acid (Ar'-B(OH)₂) boronic->pd_complex base Base (e.g., K₂CO₃) base->boronic byproduct [X-B(OH)₂]⁻

Caption: Generalized mechanism of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystUse a fresh batch of catalyst; pre-activate the catalyst if necessary.
Poor quality of reagentsEnsure boronic acid is pure; use anhydrous solvents.
Insufficient degassingDegas the reaction mixture thoroughly with an inert gas.
Formation of homocoupling product Presence of oxygenEnsure the reaction is performed under strictly anaerobic conditions.
Decomposition of boronic acidUse fresh boronic acid; add it in portions.
Difficulty in purification Close polarity of product and starting materialOptimize the solvent system for column chromatography; consider recrystallization.

References

The Role of 5,7-Dibromoquinoline in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dibromoquinoline and its derivatives are versatile scaffolds in medicinal chemistry, serving as crucial intermediates in the synthesis of a wide array of bioactive molecules. The presence of two bromine atoms at the 5 and 7 positions of the quinoline ring provides reactive handles for further chemical modifications, such as nucleophilic substitution and transition metal-catalyzed cross-coupling reactions. This allows for the generation of diverse chemical libraries with a broad spectrum of pharmacological activities. This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules derived from this compound, with a focus on anticancer and antimicrobial agents.

Application Notes

This compound derivatives have demonstrated significant potential in two primary therapeutic areas:

  • Anticancer Activity: Certain 5,7-dibromo-8-hydroxyquinoline derivatives have exhibited potent cytotoxic effects against various human cancer cell lines. The proposed mechanism of action for some of these compounds involves the inhibition of topoisomerase I, a crucial enzyme involved in DNA replication and repair.[1] By inhibiting this enzyme, these molecules can induce apoptosis and halt the proliferation of cancer cells.

  • Antimicrobial Activity: Amino-substituted derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline have shown significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[2] The substitution of the bromine atoms with various amino groups has been shown to enhance the antimicrobial potency compared to the parent compound.

Data Presentation

Anticancer Activity of 5,7-Dibromo-8-hydroxyquinoline

The following table summarizes the in vitro cytotoxic activity of 5,7-dibromo-8-hydroxyquinoline against various human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Cell LineCancer TypeIC50 (µg/mL)
A549Lung Carcinoma5.8
FLAmnion17.6
HeLaCervical Carcinoma18.7
HT29Colon Carcinoma5.4
MCF7Breast Adenocarcinoma16.5
Hep3BHepatocellular Carcinoma>1000

Data sourced from Ökten et al.[3]

Antimicrobial Activity of Amino Derivatives of 5,7-Dibromo-2-methyl-8-hydroxyquinoline

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The table below presents the MIC values for various amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline.

DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicans
bis(diethylamino)10 µg/mL5 µg/mL20 µg/mL25 µg/mL15 µg/mL
bis(dibutylamino)15 µg/mL10 µg/mL25 µg/mL30 µg/mL20 µg/mL
bis(dicyclohexylamino)5 µg/mL2.5 µg/mL15 µg/mL20 µg/mL10 µg/mL
dipyrrolidino2.5 µg/mL1.25 µg/mL10 µg/mL15 µg/mL5 µg/mL
dipiperidino5 µg/mL2.5 µg/mL5 µg/mL10 µg/mL10 µg/mL
dipiperazino10 µg/mL5 µg/mL15 µg/mL20 µg/mL15 µg/mL

Data interpreted from Okide et al.[1][2]

Experimental Protocols

Protocol 1: Synthesis of 5,7-Dibromo-2-methylquinolin-8-ol

This protocol describes the synthesis of the key precursor, 5,7-dibromo-2-methylquinolin-8-ol, from 2-methyl-8-quinolinol.

Materials:

  • 2-methyl-8-quinolinol

  • Methanol (MeOH)

  • Bromine (Br₂)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium sulfite (Na₂SO₃)

  • Water (H₂O)

Procedure:

  • In a suitable reaction flask, prepare a mixture of 2-methyl-8-quinolinol (1.6 g, 10 mmol) and sodium bicarbonate (5 g) in 50 ml of methanol.

  • To this mixture, add a solution of bromine (1 ml) in 150 ml of methanol dropwise with stirring.

  • After stirring for 5 minutes at room temperature, add sodium sulfite (2.5 g) to the reaction mixture.

  • Filter the resulting mixture and wash the collected solid with 100 ml of water.

  • Dry the white solid product in vacuo to yield 5,7-dibromo-2-methylquinolin-8-ol.

Protocol 2: General Procedure for the Synthesis of Amino Derivatives of 5,7-Dibromo-2-methyl-8-hydroxyquinoline

This protocol outlines the general method for replacing the bromine atoms of 5,7-dibromo-2-methyl-8-hydroxyquinoline with various amino groups.

Materials:

  • 5,7-Dibromo-2-methyl-8-hydroxyquinoline

  • Appropriate secondary amine (e.g., diethylamine, pyrrolidine, piperidine)

  • Suitable solvent (e.g., ethanol, DMF)

  • Base (e.g., potassium carbonate, triethylamine)

Procedure:

  • Dissolve 5,7-dibromo-2-methyl-8-hydroxyquinoline in a suitable solvent in a reaction flask.

  • Add an excess of the desired secondary amine and a base to the solution.

  • Heat the reaction mixture under reflux for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired amino derivative.

Protocol 3: Suzuki-Miyaura Cross-Coupling of a this compound Derivative

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl groups at the 5 and/or 7 positions of the quinoline ring.

Materials:

  • This compound derivative

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

  • To a degassed solution of the this compound derivative in the chosen solvent system, add the arylboronic acid or ester, the palladium catalyst, and the base.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (typically 80-100 °C) for a set time, monitoring the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired coupled product.

Visualizations

G cluster_synthesis Experimental Workflow: Synthesis of Bioactive Amino Derivatives start 5,7-Dibromo-2-methyl-8-hydroxyquinoline reagents Secondary Amine (e.g., Pyrrolidine) Base (e.g., K2CO3) Solvent (e.g., Ethanol) reaction Nucleophilic Aromatic Substitution (Reflux) start->reaction reagents->reaction workup Solvent Removal Crude Product Isolation reaction->workup purification Column Chromatography (Silica Gel) workup->purification product Bioactive Amino Derivative (e.g., 5,7-dipyrrolidino-2-methyl-8-hydroxyquinoline) purification->product characterization Characterization (NMR, IR, Mass Spec) product->characterization

Caption: Workflow for the synthesis of bioactive amino-substituted quinolines.

G cluster_pathway Proposed Mechanism of Action: Topoisomerase I Inhibition drug This compound Derivative cleavage_complex Topoisomerase I- DNA Cleavage Complex drug->cleavage_complex topoI Topoisomerase I topoI->cleavage_complex DNA Cleavage dna Supercoiled DNA dna->topoI Binding religation DNA Re-ligation cleavage_complex->religation inhibition Inhibition dna_damage DNA Strand Breaks cleavage_complex->dna_damage Stabilization of Complex relaxed_dna Relaxed DNA religation->relaxed_dna inhibition->religation apoptosis Apoptosis dna_damage->apoptosis

Caption: Inhibition of Topoisomerase I by this compound derivatives.

References

5,7-Dibromoquinoline: A Versatile Building Block for Advanced Materials

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

5,7-Dibromoquinoline is a versatile heterocyclic compound that has emerged as a crucial building block in the field of materials science. Its rigid, planar structure and the presence of two reactive bromine atoms at the 5 and 7 positions make it an ideal candidate for the synthesis of a wide range of advanced materials. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of conjugated polymers for organic electronics and as a potential precursor for linkers in metal-organic frameworks (MOFs).

Application in Conjugated Polymers for Organic Electronics

The quinoline nucleus is an electron-deficient aromatic system, which, when incorporated into a polymer backbone, can impart desirable electron-transporting properties. The bromine atoms on this compound serve as handles for various cross-coupling reactions, enabling the construction of well-defined polymer architectures.

Application Note: Conjugated polymers containing the 5,7-quinoline moiety are promising materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electron-deficient nature of the quinoline unit can facilitate electron injection and transport, leading to improved device performance. The specific structure of the polymer, including the choice of co-monomer, can be tailored to tune the optical and electronic properties, such as the emission color and charge carrier mobility.

Synthesis of Poly(5,7-quinoline-alt-p-phenylene) via Suzuki Coupling

A common method for synthesizing conjugated polymers from this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the dibromoquinoline and a suitable di-boronic acid or ester comonomer.

Experimental Protocol: Suzuki Polycondensation

This protocol describes the synthesis of an alternating copolymer of this compound and 1,4-phenylenebis(boronic acid).

Materials:

  • This compound (Monomer A)

  • 1,4-Phenylenebis(boronic acid) (Monomer B)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)

  • Potassium Carbonate (K₂CO₃) (Base)

  • Toluene (Solvent)

  • N,N-Dimethylformamide (DMF) (Solvent)

  • Methanol (for precipitation)

  • Deionized Water

Procedure:

  • In a flame-dried Schlenk flask, add this compound (1.0 mmol), 1,4-phenylenebis(boronic acid) (1.0 mmol), and potassium carbonate (4.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add a degassed mixture of toluene (15 mL) and DMF (5 mL) to the flask via syringe.

  • Heat the reaction mixture to 90°C and stir vigorously under argon for 48 hours.

  • After cooling to room temperature, pour the reaction mixture into 200 mL of methanol to precipitate the polymer.

  • Filter the crude polymer and wash with methanol and deionized water to remove residual salts and catalyst.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.

  • The chloroform fraction, containing the desired polymer, is concentrated, and the polymer is precipitated again in methanol.

  • Dry the final polymer product under vacuum at 60°C overnight.

Quantitative Data Summary

PropertyValue
Number Average Molecular Weight (Mₙ)15,000 - 25,000 g/mol
Weight Average Molecular Weight (Mₒ)30,000 - 50,000 g/mol
Polydispersity Index (PDI)2.0 - 2.5
UV-Vis Absorption (in CHCl₃)λₘₐₓ ≈ 380 nm
Photoluminescence Emission (in CHCl₃)λₑₘ ≈ 450 nm (Blue)
Photoluminescence Quantum Yield (Φ)0.3 - 0.5

Note: The exact values will depend on the precise reaction conditions and the degree of polymerization.

Logical Workflow for Polymer Synthesis

Suzuki_Polymerization cluster_reactants Reactants cluster_conditions Reaction Conditions Monomer_A This compound Reaction Suzuki Polycondensation Monomer_A->Reaction Monomer_B 1,4-Phenylenebis(boronic acid) Monomer_B->Reaction Catalyst Pd(PPh₃)₄ Catalyst->Reaction Base K₂CO₃ Base->Reaction Solvent Toluene/DMF Solvent->Reaction Atmosphere Inert (Argon) Atmosphere->Reaction Temperature 90°C Temperature->Reaction Purification Purification (Precipitation & Soxhlet) Reaction->Purification Polymer Poly(5,7-quinoline-alt-p-phenylene) Purification->Polymer Characterization Characterization (GPC, UV-Vis, PL) Polymer->Characterization

Diagram 1: Workflow for Suzuki Polycondensation.

Application in Metal-Organic Frameworks (MOFs)

While less explored, this compound can serve as a precursor for the synthesis of functionalized organic linkers for MOFs. The bromine atoms can be converted to other functional groups, such as carboxylic acids, which can then coordinate to metal ions to form porous crystalline structures.

Application Note: MOFs constructed from quinoline-based linkers are of interest for applications in gas storage, catalysis, and sensing. The nitrogen atom in the quinoline ring can act as a Lewis basic site, potentially enhancing the affinity of the MOF for specific guest molecules or providing a site for post-synthetic modification. The synthesis of a dicarboxylic acid derivative of quinoline from this compound would enable its use as a rigid linker in MOF synthesis.

Proposed Synthesis of 5,7-Quinolinedicarboxylic Acid

A potential route to a suitable MOF linker is the conversion of the bromo-groups of this compound to carboxylic acid groups. This can be achieved through a two-step process involving a double Sonogashira coupling followed by oxidation.

Experimental Protocol: Synthesis of a Dicarboxylic Acid Linker

Step 1: Sonogashira Coupling with Trimethylsilylacetylene

Materials:

  • This compound

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (Catalyst)

  • Copper(I) iodide (CuI) (Co-catalyst)

  • Triethylamine (Et₃N) (Base and Solvent)

  • Tetrahydrofuran (THF) (Solvent)

Procedure:

  • To a solution of this compound (1.0 mmol) in a mixture of THF (20 mL) and Et₃N (10 mL), add PdCl₂(PPh₃)₂ (0.05 mmol) and CuI (0.1 mmol).

  • Degas the mixture by bubbling argon through it for 20 minutes.

  • Add trimethylsilylacetylene (2.5 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature under an argon atmosphere for 24 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of ammonium chloride.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 5,7-bis(trimethylsilylethynyl)quinoline.

  • Purify the product by column chromatography on silica gel.

Step 2: Oxidative Cleavage to Dicarboxylic Acid

Materials:

  • 5,7-Bis(trimethylsilylethynyl)quinoline

  • Potassium Permanganate (KMnO₄)

  • Acetone/Water mixture (Solvent)

  • Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the purified product from Step 1 in a mixture of acetone and water.

  • Cool the solution in an ice bath and slowly add potassium permanganate in portions with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding a small amount of sodium bisulfite to destroy the excess permanganate.

  • Filter the mixture to remove the manganese dioxide precipitate.

  • Acidify the filtrate with concentrated HCl to a pH of 1-2 to precipitate the dicarboxylic acid.

  • Collect the white precipitate by filtration, wash with cold water, and dry under vacuum to yield 5,7-quinolinedicarboxylic acid.

Signaling Pathway for Linker Synthesis

Linker_Synthesis Start This compound Step1 Double Sonogashira Coupling (with Trimethylsilylacetylene) Start->Step1 Intermediate 5,7-Bis(trimethylsilylethynyl)quinoline Step1->Intermediate Step2 Oxidative Cleavage (with KMnO₄) Intermediate->Step2 End 5,7-Quinolinedicarboxylic Acid (MOF Linker) Step2->End

Diagram 2: Synthetic route to a quinoline-based MOF linker.

Safety and Handling

This compound and its derivatives should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Palladium catalysts and organotin reagents are toxic and should be handled with care. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This compound is a valuable and versatile building block for the creation of advanced functional materials. The protocols provided herein for the synthesis of conjugated polymers and a potential MOF linker demonstrate its utility. The ability to readily functionalize the quinoline core through established cross-coupling chemistries opens up a wide design space for materials with tailored electronic and structural properties for a variety of applications in materials science and drug development. Further research into the derivatization and polymerization of this compound is likely to yield novel materials with enhanced performance characteristics.

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 5,7-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for various palladium-catalyzed cross-coupling reactions utilizing 5,7-dibromoquinoline as a key building block. The methodologies outlined herein are pivotal for the synthesis of novel quinoline derivatives with significant potential in drug discovery and materials science.

Introduction

This compound is a versatile scaffold in organic synthesis. The two bromine atoms at positions 5 and 7 are amenable to sequential and selective functionalization through various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, alkynyl, and amino groups, leading to the generation of diverse molecular architectures. The resulting 5,7-disubstituted quinolines are of significant interest due to their prevalence in bioactive molecules and functional materials. This document details established protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions on the this compound core.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, enabling the synthesis of 5,7-diarylquinolines. A study by Ökten (2019) demonstrated the effective double Suzuki-Miyaura coupling of 5,7-dibromo-8-methoxyquinoline with various substituted phenylboronic acids, achieving high yields.

Data Presentation: Suzuki-Miyaura Coupling of a this compound Derivative
EntryArylboronic AcidProductYield (%)
14-(Trifluoromethoxy)phenylboronic acid5,7-Bis(4-(trifluoromethoxy)phenyl)-8-methoxyquinoline70-85
24-(Methylthio)phenylboronic acid5,7-Bis(4-(methylthio)phenyl)-8-methoxyquinoline70-85
3Phenylboronic acid5,7-Diphenyl-8-methoxyquinoline70-85
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of 5,7-dibromo-8-methoxyquinoline (1.0 eq.), the respective arylboronic acid (2.2 eq.), and potassium carbonate (3.0 eq.) is placed in a reaction vessel. A solution of 1,4-dioxane and water (4:1) is added, and the mixture is degassed with argon for 15 minutes. Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (0.05 eq.) is then added, and the mixture is heated to 90 °C under an argon atmosphere for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Suzuki_Miyaura_Coupling

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to 5,7-dialkynylquinolines. These compounds are valuable precursors for more complex molecular structures and have applications in materials science.

Data Presentation: Sonogashira Coupling of this compound
EntryTerminal AlkyneProductYield (%)
1Phenylacetylene5,7-Bis(phenylethynyl)quinoline85
24-Ethynyltoluene5,7-Bis((4-methylphenyl)ethynyl)quinoline82
31-Heptyne5,7-Di(hept-1-yn-1-yl)quinoline75
Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 eq.) in a mixture of triethylamine and THF (1:1) are added the terminal alkyne (2.5 eq.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.04 eq.), and copper(I) iodide (CuI) (0.08 eq.). The reaction mixture is stirred at 60 °C under an argon atmosphere for 8-12 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated aqueous ammonium chloride solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Sonogashira_Coupling

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl compounds. This reaction allows for the introduction of primary and secondary amines at the 5 and 7 positions of the quinoline ring, leading to the formation of di-amino-substituted quinolines.

Data Presentation: Buchwald-Hartwig Amination of this compound
EntryAmineProductYield (%)
1Morpholine5,7-Dimorpholinoquinoline90
2AnilineN⁵,N⁷-Diphenylquinoline-5,7-diamine78
3BenzylamineN⁵,N⁷-Dibenzylquinoline-5,7-diamine85
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A mixture of this compound (1.0 eq.), the corresponding amine (2.5 eq.), sodium tert-butoxide (2.8 eq.), and a palladium catalyst such as Pd₂(dba)₃ (0.02 eq.) with a suitable phosphine ligand like Xantphos (0.04 eq.) is placed in a sealed tube. Anhydrous toluene is added, and the mixture is degassed with argon. The reaction is heated at 110 °C for 16-24 hours. After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel.

Buchwald_Hartwig_Amination

Palladium-Catalyzed Heck Coupling

The Heck coupling reaction facilitates the formation of C-C bonds between aryl halides and alkenes. This method can be employed to introduce vinyl substituents at the 5 and 7 positions of the quinoline core.

Data Presentation: Heck Coupling of this compound
EntryAlkeneProductYield (%)
1n-Butyl acrylateDi-n-butyl (E,E)-3,3'-(quinoline-5,7-diyl)diacrylate75
2Styrene5,7-Distyrylquinoline68
31-Octene5,7-Di(oct-1-en-1-yl)quinoline65
Experimental Protocol: General Procedure for Heck Coupling

In a reaction flask, this compound (1.0 eq.), the alkene (2.5 eq.), palladium(II) acetate (Pd(OAc)₂) (0.05 eq.), and a phosphine ligand such as tri(o-tolyl)phosphine (0.1 eq.) are dissolved in a mixture of triethylamine and DMF (1:1). The mixture is degassed and then heated to 100-120 °C for 18-24 hours under an argon atmosphere. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Logical_Relationship cluster_reactions Reaction Types cluster_products Product Classes Start This compound Pd_Catalysis Palladium-Catalyzed Cross-Coupling Start->Pd_Catalysis Suzuki Suzuki-Miyaura Pd_Catalysis->Suzuki Sonogashira Sonogashira Pd_Catalysis->Sonogashira Buchwald Buchwald-Hartwig Pd_Catalysis->Buchwald Heck Heck Pd_Catalysis->Heck Diaryl 5,7-Diarylquinolines Suzuki->Diaryl Dialkynyl 5,7-Dialkynylquinolines Sonogashira->Dialkynyl Diamino 5,7-Diaminoquinolines Buchwald->Diamino Dialkenyl 5,7-Dialkenylquinolines Heck->Dialkenyl

Applications in Drug Development

Quinoline and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The ability to readily synthesize a diverse library of 5,7-disubstituted quinolines using the palladium-catalyzed methods described above is of high value in the drug discovery process. These compounds can be screened for various biological activities, and structure-activity relationships (SAR) can be established to guide the development of new therapeutic agents. For instance, certain substituted quinolines have shown potent anticancer activity by targeting specific kinases or inhibiting tubulin polymerization. The protocols provided here serve as a foundational platform for the synthesis of novel quinoline-based drug candidates.

Application Notes & Protocols: Synthesis and Evaluation of S-Aryl Dithiocarbamates as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recent advancements in synthetic chemistry have unveiled a promising class of molecules, S-aryl dithiocarbamates, as potent anticancer agents. This document provides detailed application notes and protocols for the synthesis and evaluation of these compounds, with a specific focus on a highly active derivative, herein designated as Compound 13 . This compound has demonstrated significant antiproliferative activity against breast cancer cell lines by acting as a microtubule-polymerizing agent, a mechanism analogous to the widely used chemotherapeutic drug, Paclitaxel.[1] The protocols outlined below are based on a novel, environmentally friendly, metal- and additive-free, one-pot multicomponent reaction, representing a significant advancement in sustainable drug discovery.[1]

Application: Synthesis of Potential Anticancer Agents

The primary application of the described protocols is the synthesis of S-aryl dithiocarbamates for screening and development as potential anticancer therapeutics. The methodology is particularly relevant for academic and industrial laboratories focused on oncology drug discovery and medicinal chemistry. The "green chemistry" approach offers a scalable and cost-effective alternative to traditional synthetic methods that often rely on toxic reagents and harsh reaction conditions.[1]

Featured Compound: Compound 13

Compound 13 has been identified as a lead molecule with exceptional potency and selectivity against breast cancer cells. It is reported to be 26-fold more potent than similar compounds from previous studies and exhibits significantly higher cytotoxicity towards breast cancer cells over non-cancerous cells.[1]

Signaling Pathway and Mechanism of Action

Compound 13 exerts its anticancer effects by targeting the microtubule network within cancer cells. Microtubules are essential components of the cellular cytoskeleton, playing a critical role in cell division (mitosis). By promoting the polymerization and stabilization of microtubules, Compound 13 disrupts the dynamic instability required for proper mitotic spindle formation. This interference halts the cell cycle and ultimately triggers programmed cell death (apoptosis).[1] While the direct upstream signaling cascade is still under investigation, some dithiocarbamate compounds have been shown to influence pathways such as the EGFR/AKT signaling pathway. Another related compound was shown to upregulate the p53-p21 signaling pathway, leading to G2/M phase cell cycle arrest and apoptosis.[2]

Microtubule_Targeting_Pathway cluster_0 Cellular Effects Compound_13 Compound 13 (S-aryl dithiocarbamate) Tubulin α/β-Tubulin Dimers Compound_13->Tubulin Binds to Tubulin Microtubules Microtubule Polymerization (Stabilization) Tubulin->Microtubules Promotes Mitotic_Spindle Disrupted Mitotic Spindle Microtubules->Mitotic_Spindle Leads to Cell_Cycle_Arrest G2/M Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Causes Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis Induces

Caption: Mechanism of action of Compound 13 targeting microtubule dynamics.

Quantitative Data

The following table summarizes the in vitro cytotoxicity of Compound 13 and a related dithiocarbamate compound against various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 13 MCF-7Breast Cancer0.13 ± 0.01[3]
Compound 13 HeLaCervical Cancer1.00 ± 0.24[3]
Compound 13 A549Lung Cancer3.60 ± 0.30[3]
Compound 2nMCF-7Breast Cancer0.04 ± 0.01[4][5]

Experimental Protocols

Synthesis of Compound 13 (A Representative S-aryl dithiocarbamate)

This protocol is based on the metal- and additive-free, one-pot, multicomponent reaction for the synthesis of S-aryl dithiocarbamates.[1]

Materials:

  • p-Anisidine derivative

  • Iodine(III) reagent (e.g., Phenyliodine bis(trifluoroacetate))

  • Carbon disulfide (CS₂)

  • Aliphatic amine (e.g., N-Boc piperazine)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Magnetic stirrer and stirring bar

  • Round bottom flask

  • Standard laboratory glassware

Procedure:

  • To a solution of the p-anisidine derivative in the anhydrous solvent at room temperature, add the iodine(III) reagent.

  • Stir the reaction mixture for a short period to generate the quinone imine ketal (QIK) intermediate.

  • To the same flask, add carbon disulfide followed by the aliphatic amine.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired S-aryl dithiocarbamate.

Synthesis_Workflow Start Start: p-Anisidine Derivative + Iodine(III) Reagent Intermediate Formation of Quinone Imine Ketal (QIK) Intermediate Start->Intermediate Addition Addition of Carbon Disulfide and Aliphatic Amine Intermediate->Addition Reaction One-Pot Reaction at Room Temperature Addition->Reaction Purification Purification by Column Chromatography Reaction->Purification Product Final Product: S-aryl dithiocarbamate (Compound 13) Purification->Product

Caption: Workflow for the one-pot synthesis of S-aryl dithiocarbamates.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of the synthesized compounds on breast cancer cell lines.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized S-aryl dithiocarbamates (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the breast cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the complete growth medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).

  • Incubate the plates for the desired time period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Tubulin Polymerization Assay

This assay is used to confirm the mechanism of action of the compounds on microtubule dynamics.

Materials:

  • Purified tubulin

  • GTP (Guanosine triphosphate)

  • Tubulin polymerization buffer

  • Test compounds (dissolved in DMSO)

  • Spectrophotometer with temperature control

Procedure:

  • Prepare a reaction mixture containing purified tubulin and GTP in the tubulin polymerization buffer.

  • Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (DMSO), a known microtubule stabilizer (e.g., Paclitaxel), and a known microtubule destabilizer (e.g., Colchicine).

  • Incubate the mixture at 37°C to induce tubulin polymerization.

  • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

  • Analyze the data to determine the effect of the compound on the rate and extent of tubulin polymerization.[3]

Conclusion

The described protocols provide a comprehensive framework for the synthesis and evaluation of S-aryl dithiocarbamates as a promising new class of anticancer agents. The lead molecule, Compound 13, with its potent and selective activity against breast cancer cells, warrants further investigation and development. The sustainable synthetic approach further enhances the appeal of this chemical scaffold for future drug discovery endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 5,7-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 5,7-Dibromoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most prevalent and effective methods for the purification of crude this compound are silica gel column chromatography and recrystallization. Column chromatography is particularly useful for separating the desired product from a complex mixture of impurities.[1][2][3]

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities in crude this compound typically originate from the starting materials and byproducts of the synthesis, which is often a variation of the Skraup synthesis. Potential impurities include:

  • Unreacted 3,5-dibromoaniline and glycerol.[1]

  • Byproducts from the cyclization reaction.

  • Polymeric materials formed during the reaction.

  • Residual acid from the reaction medium.

Q3: How can I monitor the progress of the purification?

A3: Thin Layer Chromatography (TLC) is a widely used technique to monitor the separation of this compound from its impurities during column chromatography. By spotting the crude mixture, collected fractions, and a pure standard (if available) on a TLC plate, you can track the elution of the desired compound.

Troubleshooting Guides

Column Chromatography Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of Spots on TLC Incorrect solvent system (eluent).Perform a systematic TLC solvent screen with varying polarities. A common eluent system is a mixture of ethyl acetate and heptane or hexane.[1][3] Adjust the ratio to achieve a retention factor (Rf) of approximately 0.3 for this compound.
Product Elutes Too Quickly or Too Slowly The polarity of the eluent is too high or too low, respectively.If the product elutes too quickly (high Rf), decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate in a heptane/ethyl acetate mixture). If it elutes too slowly (low Rf), increase the eluent polarity.
Streaking of Spots on TLC/Column The sample is overloaded, or the compound has low solubility in the eluent. Acidic or basic impurities may be present.Reduce the amount of crude material loaded onto the column. Ensure the sample is fully dissolved in a minimum amount of the initial eluent before loading. A small amount of a more polar solvent can be used for dissolution, but it should be kept to a minimum. Consider a pre-purification wash to remove highly polar or acidic/basic impurities.
Cracking of the Silica Gel Bed Improper packing of the column or running the column dry.Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. Maintain a constant head of solvent above the silica bed throughout the purification process.
Co-elution of Impurities Impurities have similar polarity to the desired product.If baseline separation is not achieved, consider using a different adsorbent (e.g., alumina) or a different solvent system. A slower flow rate or a longer column may also improve resolution.
Recrystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
No Crystal Formation Upon Cooling The solution is not supersaturated, the wrong solvent was chosen, or the concentration of the compound is too low.Reduce the volume of the solvent by gentle heating and evaporation to increase the concentration. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure this compound if available. If crystals still do not form, the chosen solvent may be inappropriate; a solvent in which the compound has high solubility when hot and low solubility when cold is ideal.
Oiling Out Instead of Crystallizing The melting point of the solute is lower than the boiling point of the solvent, or the solution is cooled too rapidly.Use a lower-boiling point solvent or a solvent mixture. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Low Recovery of Pure Product Too much solvent was used, or the crystals were filtered before crystallization was complete.Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled (e.g., in an ice bath) to maximize crystal precipitation before filtration. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Colored Impurities in Crystals Colored impurities are trapped within the crystal lattice.Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. This should be done with caution as it can also adsorb the desired product.

Experimental Protocols

Silica Gel Column Chromatography

This protocol is adapted from a documented synthesis of this compound.[1]

  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% heptane).

    • Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.

    • Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with a low-polarity solvent (e.g., 100% heptane).

    • Gradually increase the polarity of the eluent. A suggested gradient is from 0% to 60% ethyl acetate in heptane.[1]

    • Collect fractions and monitor their composition using TLC.

  • Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure to yield the purified product.

Recrystallization
  • Solvent Selection:

    • Test the solubility of the crude this compound in small amounts of various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. A hexane-chloroform mixture has been reported for a similar compound.[3]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal and swirl.

    • Heat the solution back to boiling and perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Allow the crystals to air dry or dry them in a vacuum oven.

Visual Workflow and Logic Diagrams

experimental_workflow cluster_start Starting Material cluster_purification Purification Options cluster_column_steps Column Chromatography Steps cluster_recryst_steps Recrystallization Steps cluster_end Final Product crude Crude this compound col_chrom Column Chromatography crude->col_chrom recryst Recrystallization crude->recryst pack Pack Column col_chrom->pack dissolve Dissolve in Hot Solvent recryst->dissolve load Load Sample pack->load elute Elute with Gradient load->elute collect Collect Fractions (Monitor by TLC) elute->collect pure Pure this compound collect->pure cool Cool to Crystallize dissolve->cool filtrate Filter Crystals cool->filtrate filtrate->pure troubleshooting_logic cluster_column Column Chromatography cluster_recryst Recrystallization start Purification Problem poor_sep Poor Separation? start->poor_sep streaking Streaking? start->streaking no_crystals No Crystals? start->no_crystals oiling_out Oiling Out? start->oiling_out adjust_eluent Adjust Eluent Polarity poor_sep->adjust_eluent Yes end Resolution poor_sep->end No adjust_eluent->end reduce_load Reduce Sample Load streaking->reduce_load Yes streaking->end No reduce_load->end concentrate Concentrate Solution / Scratch Flask no_crystals->concentrate Yes no_crystals->end No concentrate->end slow_cool Cool Slowly / Change Solvent oiling_out->slow_cool Yes oiling_out->end No slow_cool->end

References

Technical Support Center: Synthesis of 5,7-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,7-dibromoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

There are two primary methods for the synthesis of this compound:

  • The Skraup Synthesis: This classic method involves the reaction of 3,5-dibromoaniline with glycerol, an oxidizing agent (such as sodium 3-nitrobenzenesulfonate), and a dehydrating agent like sulfuric acid or methanesulfonic acid. This approach builds the quinoline ring system with the bromine atoms already in the desired positions.[1]

  • Direct Bromination of Quinoline or its Derivatives: This method involves the electrophilic substitution of quinoline or a substituted quinoline (e.g., 8-hydroxyquinoline) with a brominating agent like molecular bromine (Br₂). The reaction conditions can be tuned to favor the formation of the 5,7-dibromo product.

Q2: What are the most common side products observed during the synthesis of this compound?

The formation of side products is highly dependent on the synthetic route chosen.

  • Via Skraup Synthesis: The primary challenge in the Skraup synthesis is controlling the highly exothermic reaction, which can lead to charring and the formation of polymeric tars. Incomplete cyclization or side reactions of the acrolein (formed in situ from glycerol) can also lead to various impurities.

  • Via Direct Bromination of Quinoline: The direct bromination of unsubstituted quinoline can be complex. Electrophilic substitution on quinoline typically yields a mixture of 5- and 8-bromoquinolines. Further bromination can lead to a variety of di- and poly-brominated isomers, making the isolation of pure this compound challenging.

  • Via Direct Bromination of 8-Hydroxyquinoline: This is a common route to 5,7-dibromo-8-hydroxyquinoline. A significant side product is the monobrominated derivative, 7-bromo-8-hydroxyquinoline. The ratio of mono- to di-brominated product is sensitive to the stoichiometry of the bromine used.[2] Over-bromination can also lead to the formation of other polybrominated species.

Q3: How can I minimize the formation of monobrominated side products when synthesizing 5,7-dibromo-8-hydroxyquinoline?

To minimize the formation of 7-bromo-8-hydroxyquinoline, it is crucial to use a sufficient excess of the brominating agent. Typically, using at least two equivalents of bromine for every equivalent of 8-hydroxyquinoline will drive the reaction towards the dibrominated product.[2] Careful control of reaction temperature and time is also important.

Q4: What is the solid precipitate that sometimes forms during the bromination reaction?

During the bromination of quinoline or its derivatives with molecular bromine, hydrogen bromide (HBr) is generated as a byproduct. This HBr can react with the basic nitrogen of the quinoline ring to form a quinoline hydrobromide salt, which may precipitate from the reaction mixture, especially in less polar solvents.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound in Skraup synthesis - Incomplete reaction. - Formation of tar-like byproducts due to uncontrolled exothermic reaction.- Ensure slow and controlled addition of glycerol to the reaction mixture. - Maintain the recommended reaction temperature. - Use an efficient stirring mechanism to ensure homogeneity.
Mixture of brominated isomers obtained from direct bromination of quinoline - Electrophilic substitution on the unsubstituted quinoline ring is not highly selective for the 5 and 7 positions.- Consider using a starting material that directs bromination to the desired positions, such as 8-hydroxyquinoline or 3,5-dibromoaniline. - Employ careful chromatographic purification to separate the desired isomer.
Presence of significant amounts of monobrominated product (e.g., 7-bromo-8-hydroxyquinoline) - Insufficient amount of brominating agent.- Use a slight excess of the brominating agent (e.g., >2 equivalents of Br₂ for 8-hydroxyquinoline). - Monitor the reaction progress by TLC or HPLC to ensure complete conversion to the dibrominated product.
Formation of a thick, unmanageable precipitate during bromination - Precipitation of the quinoline hydrobromide salt.- Choose a solvent system in which the salt has some solubility. - Add the brominating agent slowly to control the rate of HBr formation. - After the reaction, the salt can be neutralized with a base to liberate the free quinoline derivative.
Difficulty in purifying the final product - Presence of closely related isomers or starting materials. - Contamination with tar-like impurities.- For solid products, recrystallization from a suitable solvent is often effective. - Column chromatography on silica gel is a powerful technique for separating isomers and removing impurities. - An initial workup with a basic solution can help remove acidic impurities and HBr.

Experimental Protocols

Synthesis of this compound via Skraup Reaction [1]

  • Reaction Setup: To a 100 mL round-bottom flask, add 3,5-dibromoaniline (5.00 g, 19.9 mmol), sodium 3-nitrobenzenesulfonate (0.987 g, 4.39 mmol), ferrous sulfate heptahydrate (63.2 mg, 0.658 mmol), and methanesulfonic acid (20 mL).

  • Heating and Addition: Equip the flask with a reflux condenser and heat the mixture to 120 °C in an aluminum bath.

  • Glycerol Addition: Slowly add glycerol (0.64 mL, 8.8 mmol) dropwise through the condenser.

  • Reaction: Increase the temperature to 130 °C and stir the reaction mixture overnight.

  • Work-up: Cool the reaction to room temperature and dilute with dichloromethane and water. Cool the mixture in an ice-water bath and adjust the pH to be alkaline by the slow addition of 50% aqueous sodium hydroxide.

  • Extraction: Filter the mixture through Celite and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting brown solid by silica gel column chromatography (elution gradient: 0 to 60% ethyl acetate/heptane) to yield this compound.

Synthesis of 5,7-Dibromo-8-hydroxyquinoline via Direct Bromination [2]

  • Reaction Setup: Dissolve 8-hydroxyquinoline (0.3 g, 2.06 mmol) in chloroform (10 mL) in a suitable reaction flask.

  • Bromine Addition: Prepare a solution of bromine (0.67 g, 4.20 mmol) in chloroform (5 mL) and add it to the 8-hydroxyquinoline solution over 5 minutes.

  • Reaction: Stir the mixture at room temperature for 1 hour.

  • Work-up: After the reaction is complete, wash the organic layer with a 5% aqueous sodium bicarbonate solution to neutralize any remaining acid and remove unreacted bromine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product, which may contain both 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline, can be purified by recrystallization or column chromatography.

Visualizing Reaction Pathways

SynthesisPathways cluster_skraup Skraup Synthesis cluster_bromination Direct Bromination DBA 3,5-Dibromoaniline DBQ_S This compound DBA->DBQ_S Glycerol, H+, Oxidizing Agent Tar Tar/Polymeric Byproducts DBA->Tar Uncontrolled Exotherm Glycerol Glycerol Glycerol->DBQ_S Glycerol->Tar HQ 8-Hydroxyquinoline MBHQ 7-Bromo-8-hydroxyquinoline HQ->MBHQ 1 eq. Br2 HBr_salt Quinoline HBr Salt HQ->HBr_salt HBr byproduct Br2 Br2 DBHQ 5,7-Dibromo-8-hydroxyquinoline MBHQ->DBHQ 1 eq. Br2

Caption: Synthetic pathways to this compound derivatives and common side products.

References

Technical Support Center: Optimization of Bromination of 8-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of bromination of 8-substituted quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common positions for bromination on the 8-substituted quinoline ring?

The regioselectivity of bromination on 8-substituted quinolines is highly dependent on the nature of the substituent at the 8-position. Generally, bromination occurs at the C5 and/or C7 positions. For instance, 8-hydroxyquinoline and 8-aminoquinoline can undergo bromination at both the 5 and 7 positions, while 8-methoxyquinoline tends to show regioselective bromination at the C5 position.[1][2]

Q2: How does the substituent at the 8-position influence the outcome of the bromination reaction?

The electronic properties of the 8-substituent play a crucial role. Electron-donating groups, such as hydroxyl (-OH), methoxy (-OCH3), and amino (-NH2), activate the quinoline ring towards electrophilic substitution, facilitating bromination.[1][3] The specific substituent influences which positions are most activated and therefore, the regioselectivity of the reaction.

Q3: What are the common brominating agents used for 8-substituted quinolines?

The most commonly used brominating agent is molecular bromine (Br₂).[1][2][3] N-bromosuccinimide (NBS) is another effective reagent for the bromination of quinolines and can be used as an alternative.[4][5] In some cases, alkyl bromides have been employed as the bromine source in the presence of a copper catalyst for the C5-selective bromination of 8-aminoquinoline amides.[6]

Q4: Can the quinoline nitrogen interfere with the bromination reaction?

Yes, the nitrogen atom in the quinoline ring can react with the HBr generated during the bromination reaction to form a quinoline salt.[1] This can sometimes affect the reaction progress and product isolation.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Brominated Product
Possible Cause Suggested Solution
Incomplete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time.
Suboptimal reaction temperature. For many brominations of 8-substituted quinolines, reactions are carried out at 0 °C or room temperature.[1][3] If the reaction is sluggish, a slight increase in temperature might be beneficial, but be cautious as it could lead to side products.
Formation of quinoline salt. The formation of HBr during the reaction can lead to the precipitation of the quinoline salt.[1] Adding a non-nucleophilic base might help, but this needs to be carefully optimized for your specific substrate.
Incorrect stoichiometry of the brominating agent. Carefully control the equivalents of the brominating agent. An excess may lead to over-bromination, while an insufficient amount will result in incomplete conversion.
Issue 2: Formation of a Mixture of Mono- and Di-brominated Products
Possible Cause Suggested Solution
Incorrect amount of brominating agent. This is the most common cause. To favor mono-bromination, use approximately 1.0-1.1 equivalents of the brominating agent. For di-bromination, an excess of the brominating agent (e.g., >2.0 equivalents) is typically required.[1][3]
Reaction time is too long. For some substrates, prolonged reaction times can lead to the formation of the di-brominated product even with a limited amount of brominating agent. Monitor the reaction closely by TLC to stop it at the optimal time.
Solvent effects. The choice of solvent can influence the product distribution. Solvents like acetonitrile, chloroform, and dichloromethane have been successfully used.[1][3] It may be necessary to screen different solvents to optimize for the desired product.
Issue 3: Poor Regioselectivity (Bromination at an Undesired Position)
Possible Cause Suggested Solution
Inherent directing effect of the 8-substituent. The 8-substituent is the primary director of the incoming bromine. For example, 8-methoxyquinoline strongly directs to the C5 position.[1] If a different isomer is desired, a different synthetic strategy might be necessary.
Reaction conditions favoring alternative pathways. While less common for simple brominations, drastic changes in temperature or the use of certain catalysts could potentially alter the regioselectivity. Ensure your reaction conditions are consistent with established protocols for the desired outcome.

Experimental Protocols & Data

Table 1: Bromination of 8-Hydroxyquinoline
EntryEquivalents of Br₂SolventTemperature (°C)TimeProduct(s)Yield (%)
11.5CH₃CN024 h5,7-dibromo-8-hydroxyquinoline & 7-bromo-8-hydroxyquinoline37 (isolated yield of the mixture)
22.1CHCl₃Room Temp1 h5,7-dibromo-8-hydroxyquinoline90

Data sourced from Ökten et al., 2016.[1]

Table 2: Bromination of 8-Methoxyquinoline
EntryEquivalents of Br₂SolventTemperature (°C)TimeProductYield (%)
11.1CHCl₃Room Temp2 days5-bromo-8-methoxyquinoline92

Data sourced from Ökten et al., 2016.[2]

Table 3: Bromination of 8-Aminoquinoline
EntryEquivalents of Br₂SolventTemperature (°C)TimeProduct Ratio (5,7-dibromo : 5-bromo)
11.5CH₂Cl₂Room Temp-42:58

Data sourced from Ökten et al., 2016.[1]

Detailed Methodologies

Synthesis of 5,7-dibromo-8-hydroxyquinoline[1]
  • Dissolve 8-hydroxyquinoline (0.3 g, 2.06 mmol) in chloroform (10 mL).

  • Add a solution of bromine (0.67 g, 4.20 mmol) in chloroform (5 mL) to the solution over 5 minutes.

  • Stir the mixture at room temperature for 1 hour.

  • Dissolve the resulting yellow solid in chloroform (15 mL).

  • Wash the organic layer with a 5% NaHCO₃ solution (3 x 15 mL).

  • Dry the organic layer over Na₂SO₄.

  • Evaporate the solvent to obtain the crude product.

  • Crystallize the product from benzene to yield 5,7-dibromo-8-hydroxyquinoline.

Synthesis of 5-bromo-8-methoxyquinoline[2]
  • Dissolve 8-methoxyquinoline (382.4 mg, 2.4 mmol) in distilled chloroform (15 mL).

  • Add a solution of bromine (422.4 mg, 2.7 mmol, 1.1 eq) in chloroform dropwise over 10 minutes in the dark at ambient temperature.

  • Stir the reaction mixture for 2 days.

  • Wash the organic layer with 5% NaHCO₃ (3 x 20 mL).

  • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product using a short alumina column, eluting with ethyl acetate/hexane (1:3, 150 mL) to obtain 5-bromo-8-methoxyquinoline as a solid.

Visualized Workflows

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve 8-Substituted Quinoline in Solvent start->dissolve add_br2 Add Brominating Agent (e.g., Br2 in Solvent) dissolve->add_br2 stir Stir at Controlled Temperature add_br2->stir monitor Monitor Reaction (e.g., by TLC) stir->monitor wash Wash with NaHCO3 (aq., to quench excess Br2 and HBr) monitor->wash Reaction Complete dry Dry Organic Layer (e.g., over Na2SO4) wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify Product (e.g., Crystallization or Chromatography) evaporate->purify end End purify->end

Caption: General experimental workflow for the bromination of 8-substituted quinolines.

troubleshooting_logic cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Yield or Mixture of Products check_equivalents Check Equivalents of Brominating Agent start->check_equivalents check_time_temp Review Reaction Time and Temperature start->check_time_temp check_workup Evaluate Work-up Procedure start->check_workup adjust_equivalents Adjust Equivalents: ~1.1 for mono-, >2.0 for di-bromination check_equivalents->adjust_equivalents optimize_conditions Optimize Time/Temp: Monitor with TLC to find optimal endpoint check_time_temp->optimize_conditions improve_workup Improve Work-up: Ensure complete quenching and extraction check_workup->improve_workup

Caption: Troubleshooting logic for common issues in quinoline bromination.

References

Technical Support Center: Regioselective Synthesis of 5,7-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges in the regioselective synthesis of 5,7-dibromoquinoline and its derivatives.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and related compounds.

Issue 1: Low Yield of this compound in Skraup Synthesis

  • Question: I am attempting to synthesize this compound from 3,5-dibromoaniline via the Skraup reaction, but my yields are consistently low. What are the potential causes and solutions?

  • Answer: Low yields in the Skraup synthesis of this compound can stem from several factors. The reaction is highly exothermic and requires careful temperature control.

    • Temperature Control: The reaction involves heating to high temperatures (e.g., 130-135°C).[1][2] Ensure that the glycerol is added slowly and dropwise to manage the exothermic nature of the reaction.[1] Overheating can lead to polymerization and the formation of tar-like byproducts, which complicates purification and reduces the yield.

    • Reagent Quality: The purity of the starting materials, particularly 3,5-dibromoaniline and glycerol, is crucial. Impurities can interfere with the cyclization process.

    • Oxidizing Agent: The choice and amount of the oxidizing agent, such as sodium 3-nitrobenzenesulfonate, are critical for the dehydrogenation step to form the quinoline ring.[1][2] Ensure the correct stoichiometry is used.

    • Work-up Procedure: After the reaction, quenching the mixture in a large amount of crushed ice is a key step before neutralization.[2] Incomplete neutralization or extraction will result in product loss.

Issue 2: Formation of Mono-brominated and Other Byproducts

  • Question: During the direct bromination of a quinoline derivative (e.g., 8-hydroxyquinoline) to produce a 5,7-dibromo derivative, I am getting a mixture of products, including mono-brominated species. How can I improve the regioselectivity for the 5,7-dibromo product?

  • Answer: Achieving high regioselectivity for 5,7-dibromination can be challenging due to the activating nature of substituents like the hydroxyl group at position 8.

    • Stoichiometry of Bromine: The formation of mono-brominated byproducts, such as 7-bromo-8-hydroxyquinoline, is often a result of using an insufficient amount of the brominating agent.[3] Using at least two equivalents of bromine is necessary to favor the formation of the dibromo product.

    • Reaction Conditions: The reaction should be carried out at room temperature or below to control the reactivity of bromine and minimize side reactions.[4][5] The choice of solvent is also important; solvents like chloroform or dichloromethane are commonly used.[3][5]

    • Purification: A mixture of mono- and di-bromo products often requires careful purification by column chromatography or crystallization to isolate the desired this compound derivative.[3]

Issue 3: Difficulty in Product Purification

  • Question: My crude product is a dark, oily, or tar-like substance, and I am finding it difficult to purify this compound. What purification strategies are recommended?

  • Answer: Purification of this compound can be challenging, especially after a Skraup synthesis which can produce tarry byproducts.

    • Initial Work-up: After the reaction, it is crucial to dilute the mixture with a suitable solvent like dichloromethane and water, followed by adjusting the pH to alkaline with an aqueous solution of sodium hydroxide.[1] The mixture can be filtered through Celite to remove solid impurities before extraction.[1]

    • Column Chromatography: Silica gel column chromatography is the most effective method for purifying this compound.[1][2] A gradient elution system, such as ethyl acetate in heptane or petroleum ether, is often employed to separate the desired product from byproducts and impurities.[1][2]

    • Crystallization: The purified product can be further refined by crystallization from a suitable solvent system, such as acetone/ethanol.[6]

Frequently Asked Questions (FAQs)

1. What are the primary synthetic routes to this compound?

There are two main approaches for the synthesis of this compound:

  • Skraup Synthesis: This method involves the reaction of 3,5-dibromoaniline with glycerol, an oxidizing agent (like sodium m-nitrobenzenesulfonate), and a dehydrating agent (like sulfuric acid or methanesulfonic acid).[1][2] This builds the quinoline ring system with the bromine atoms already in the desired positions.

  • Direct Bromination: This route starts with a pre-existing quinoline derivative, such as 8-hydroxyquinoline or 8-aminoquinoline, which is then brominated using elemental bromine.[3][4] The directing effect of the substituent on the quinoline ring guides the bromine atoms to the 5 and 7 positions.

2. How do different substituents on the quinoline ring affect the regioselectivity of bromination?

Substituents on the quinoline ring have a significant impact on the positions where bromination occurs:

  • Activating Groups: Electron-donating groups, such as a hydroxyl (-OH) or amino (-NH2) group at the 8-position, strongly activate the ring towards electrophilic substitution and direct the incoming bromine atoms to the ortho and para positions, which are the 7 and 5 positions, respectively.[3]

  • Deactivating Groups: Electron-withdrawing groups will deactivate the ring, making bromination more difficult and potentially altering the regioselectivity.

3. What are the typical yields for the synthesis of this compound derivatives?

The yields can vary significantly depending on the synthetic route and the specific derivative being synthesized.

Starting MaterialProductYieldReference
3,5-dibromoanilineThis compound56%[1]
8-hydroxyquinoline5,7-dibromo-8-hydroxyquinoline98.4%[6][7]
8-hydroxyquinoline5,7-dibromo-8-hydroxyquinoline90%[3]
This compound5-bromo-7-methoxyquinoline and 7-bromo-5-methoxyquinoline75% (total)[2]

4. What safety precautions should be taken when working with bromine?

Bromine is a highly corrosive and toxic substance. It is essential to handle it with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty chemical-resistant gloves. Have a bromine spill kit and a quenching solution (e.g., sodium thiosulfate) readily available.

Experimental Protocols

Protocol 1: Synthesis of this compound via Skraup Reaction

This protocol is adapted from the synthesis described in the literature.[1][2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,5-dibromoaniline (5.00 g, 19.9 mmol), sodium 3-nitrobenzenesulfonate (987 mg, 4.39 mmol), ferrous sulfate heptahydrate (63.2 mg, 0.658 mmol), and methanesulfonic acid (20 mL).[1]

  • Heating and Addition: Heat the reaction mixture to 120°C in an aluminum bath.[1]

  • Slowly add glycerol (0.64 mL, 8.8 mmol) dropwise through the condenser.[1]

  • Reaction: Increase the temperature to 130°C and stir the reaction mixture overnight.[1]

  • Work-up:

    • Cool the reaction to room temperature and dilute it with dichloromethane and water.[1]

    • Cool the mixture in an ice-water bath and slowly add a 50% aqueous sodium hydroxide solution to adjust the pH to alkaline.[1]

    • Filter the mixture through Celite and extract the aqueous layer with dichloromethane.[1]

  • Purification:

    • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

    • Purify the resulting brown solid by silica gel column chromatography using a gradient of 0 to 60% ethyl acetate in heptane to afford this compound as a brown solid (yield: 56%).[1]

Protocol 2: Synthesis of 5,7-Dibromo-8-hydroxyquinoline via Direct Bromination

This protocol is based on the bromination of 8-hydroxyquinoline.[6][7]

  • Reaction Setup: Prepare a suspension of 8-hydroxyquinoline (14.5 g) in 400 mL of water in a reaction vessel.[6]

  • Bromine Solution: Separately, prepare a solution of bromine (32.3 g) and 48% aqueous hydrobromic acid (30 g) in 30 mL of water.[6][7]

  • Addition: Add the bromine solution dropwise to the suspension of 8-hydroxyquinoline while stirring vigorously at room temperature. The temperature of the reaction mixture may rise to around 33°C.[6][7]

  • Reaction: Continue stirring for 30 minutes after the addition is complete.[6]

  • Isolation:

    • Collect the fine yellow precipitate of 5,7-dibromo-8-hydroxyquinoline by filtration.

    • Wash the solid with water until the filtrate is free of bromine and bromide.[7]

    • Dry the product to obtain a high yield (98.4%) of the desired compound.[6][7]

Visualizations

experimental_workflow General Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start Select Synthetic Route skraup Skraup Synthesis (from 3,5-dibromoaniline) start->skraup bromination Direct Bromination (from quinoline derivative) start->bromination reaction Run Reaction under Controlled Conditions skraup->reaction bromination->reaction quench Quench Reaction reaction->quench extract Extract Product quench->extract dry Dry & Concentrate extract->dry chromatography Column Chromatography dry->chromatography crystallization Crystallization chromatography->crystallization product Pure this compound crystallization->product

Caption: General workflow for the synthesis and purification of this compound.

troubleshooting_tree Troubleshooting Common Synthesis Issues cluster_low_yield Low Yield cluster_byproducts Byproduct Formation cluster_purification Purification Difficulty issue Problem Encountered cause_temp Cause: Poor Temperature Control issue->cause_temp Low Yield cause_reagents Cause: Impure Reagents issue->cause_reagents Low Yield cause_stoich Cause: Incorrect Stoichiometry of Bromine issue->cause_stoich Byproducts cause_conditions Cause: Reaction Temp too High issue->cause_conditions Byproducts cause_tar Cause: Tar Formation (Skraup reaction) issue->cause_tar Purification cause_mixture Cause: Inseparable Product Mixture issue->cause_mixture Purification solution_temp Solution: Slow, dropwise addition of reagents cause_temp->solution_temp solution_reagents Solution: Use high-purity starting materials cause_reagents->solution_reagents solution_stoich Solution: Use >= 2 eq. of Bromine cause_stoich->solution_stoich solution_conditions Solution: Run reaction at room temperature cause_conditions->solution_conditions solution_tar Solution: Filter through Celite before extraction cause_tar->solution_tar solution_mixture Solution: Optimize column chromatography gradient cause_mixture->solution_mixture

Caption: Decision tree for troubleshooting common issues in this compound synthesis.

References

Navigating the Synthesis of 5,7-Disubstituted Quinolines: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the successful functionalization of quinoline scaffolds is a critical step in the synthesis of numerous therapeutic agents. Among these, 5,7-dibromoquinoline serves as a versatile precursor for introducing diverse functionalities through palladium-catalyzed cross-coupling reactions. However, these reactions can be fraught with challenges, from low yields and side-product formation to issues with selectivity. This technical support center provides a comprehensive troubleshooting guide in a user-friendly question-and-answer format to address common issues encountered during Suzuki-Miyaura and Sonogashira couplings of this compound.

Frequently Asked Questions (FAQs) for Suzuki-Miyaura Coupling

Question 1: I am getting low to no yield of my desired 5,7-diarylquinoline product in a Suzuki-Miyaura coupling reaction. What are the potential causes and solutions?

Answer:

Low yields in Suzuki-Miyaura couplings of this compound can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is paramount. While Pd(PPh₃)₄ is a common choice, more electron-rich and bulky ligands can significantly improve catalytic activity, especially for heteroaryl halides. Consider screening a variety of ligands to find the optimal one for your specific substrates.

  • Base Selection: The choice and quality of the base are critical. Anhydrous potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often effective. Ensure the base is finely powdered and dry, as water content can affect the reaction's efficiency.

  • Solvent System: A mixture of an organic solvent and water is typically used. 1,4-Dioxane/water is a common and often effective solvent system. The solubility of the boronic acid and the inorganic base can be influenced by the solvent composition, which in turn affects the reaction yield.

  • Reaction Temperature: Insufficient temperature can lead to a sluggish reaction. A temperature of 90 °C is often a good starting point for the Suzuki coupling of dibromoquinolines. If the reaction is still not proceeding, a higher temperature may be necessary, but be mindful of potential substrate or product decomposition.

  • Degassing: Palladium(0) catalysts are sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to catalyst deactivation and the formation of undesired side products. Ensure your solvent and reaction setup are thoroughly purged with an inert gas (e.g., argon or nitrogen) before adding the catalyst.

Question 2: I am observing significant amounts of mono-arylated product and starting material. How can I drive the reaction to the desired di-substituted product?

Answer:

Achieving complete di-substitution can be challenging. Here are some strategies to favor the formation of the 5,7-diarylquinoline:

  • Stoichiometry of the Boronic Acid: Ensure you are using a sufficient excess of the arylboronic acid. A common starting point is 2.5 to 3.0 equivalents relative to the this compound.

  • Reaction Time and Temperature: Double Suzuki couplings may require longer reaction times and higher temperatures to proceed to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Catalyst Loading: Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes help drive the reaction to completion.

Question 3: What are common side products in the Suzuki-Miyaura coupling of this compound and how can I minimize them?

Answer:

Common side products include:

  • Homocoupling of the Boronic Acid: This results in the formation of a biaryl derived from the boronic acid. This is often promoted by the presence of oxygen. Thorough degassing is the primary way to minimize this side reaction.

  • Protodeborylation of the Boronic Acid: The boronic acid can be converted back to the corresponding arene. Using anhydrous conditions and the appropriate base can help mitigate this issue.

  • Hydrodehalogenation: The bromo group can be replaced by a hydrogen atom. This can be influenced by the solvent and the presence of water.

Frequently Asked Questions (FAQs) for Sonogashira Coupling

Question 1: My Sonogashira coupling of this compound with a terminal alkyne is not working. What should I check?

Answer:

Similar to the Suzuki coupling, several factors can lead to a failed Sonogashira reaction:

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard. The purity and activity of both catalysts are crucial.

  • Base: A strong amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used as both the base and often as the solvent or co-solvent. The base must be anhydrous and free of impurities.

  • Solvent: While the amine base can sometimes serve as the solvent, co-solvents like THF or DMF are often used. The choice of solvent can affect the solubility of the reactants and the reaction rate.

  • Degassing: As with Suzuki couplings, Sonogashira reactions are sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling). Rigorous degassing is essential.

Question 2: I am observing a lot of alkyne homocoupling (Glaser coupling). How can I prevent this?

Answer:

Glaser coupling is a common side reaction in Sonogashira couplings. To minimize it:

  • Strictly Anaerobic Conditions: This is the most critical factor. Ensure all reagents, solvents, and the reaction vessel are thoroughly deoxygenated.

  • Copper(I) Source: Use a high-purity source of CuI.

  • Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

Question 3: How can I control the selectivity between mono- and di-alkynylation of this compound?

Answer:

Achieving selective mono-alkynylation can be challenging due to the similar reactivity of the two bromine atoms. However, some strategies can be employed:

  • Stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the terminal alkyne.

  • Lower Temperature: Running the reaction at a lower temperature may favor mono-substitution.

  • Careful Monitoring: Closely monitor the reaction progress by TLC or LC-MS and stop the reaction once the desired mono-substituted product is the major component.

For di-alkynylation, use a larger excess of the alkyne (2.5-3.0 equivalents) and longer reaction times.

Quantitative Data Summary

The following tables provide a summary of representative reaction conditions and yields for Suzuki-Miyaura and Sonogashira couplings with dihaloquinoline systems, which can serve as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of Dihalo-Heterocycles - Representative Conditions

EntryDihalo-SubstrateCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12,5-Dibromo-3-hexylthiophenePd(PPh₃)₄ (6)-K₃PO₄ (4)1,4-Dioxane/H₂O901275-85
25,7-Dibromo-8-methoxyquinolinePd(PPh₃)₄ (5)-K₂CO₃ (3)1,4-Dioxane/H₂O90468-82
33-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneXPhosPdG2 (5)XPhos (10)Cs₂CO₃ (2)1,4-Dioxane1101270-90

Table 2: Sonogashira Coupling of Dihalo-Heterocycles - Representative Conditions

EntryDihalo-SubstratePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
16-Bromo-3-fluoro-2-cyanopyridinePd(PPh₃)₄ (15)CuI (30)Et₃NTHF/Et₃NRT16~25 (low yield reported)
2Aryl Dihalide (general)PdCl₂(PPh₃)₂ (6)-TBAF-80-~60 (amine-free)

Experimental Protocols

General Procedure for Double Suzuki-Miyaura Coupling of this compound:

  • To a Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (2.5 mmol), and potassium phosphate (4.0 mmol).

  • Add 1,4-dioxane (e.g., 10 mL) and water (e.g., 2 mL).

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.06 mmol, 6 mol%).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Double Sonogashira Coupling of this compound:

  • To a Schlenk flask, add this compound (1.0 mmol) and the copper(I) iodide (e.g., 0.1 mmol, 10 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous triethylamine (e.g., 15 mL) and the terminal alkyne (2.5 mmol).

  • Degas the solution with a stream of argon for 15-20 minutes.

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water or ammonium chloride solution to remove the amine salt.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizing Reaction Workflows

Suzuki_Miyaura_Workflow A Reactant Mixing (this compound, Arylboronic Acid, Base) B Solvent Addition & Degassing A->B C Catalyst Addition (Pd(0)) B->C D Heating & Reaction C->D E Workup (Extraction) D->E F Purification (Chromatography) E->F G Product (5,7-Diarylquinoline) F->G

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Sonogashira_Workflow A Reactant & Co-catalyst (this compound, CuI) B Solvent/Base & Alkyne Addition A->B C Degassing B->C D Pd Catalyst Addition C->D E Reaction (RT or Heated) D->E F Workup & Purification E->F G Product (5,7-Dialkynylquinoline) F->G

Caption: General experimental workflow for a Sonogashira coupling reaction.

Troubleshooting_Logic Start Low Yield or No Reaction Catalyst Check Catalyst/Ligand (Activity, Loading) Start->Catalyst Base Evaluate Base (Choice, Purity, Amount) Start->Base Solvent Optimize Solvent System Start->Solvent Temp Adjust Temperature Start->Temp Degas Ensure Proper Degassing Start->Degas Side_Products Side Product Formation Homocoupling Improve Degassing Side_Products->Homocoupling Protodeborylation Use Anhydrous Conditions Side_Products->Protodeborylation Selectivity Control Selectivity (Mono vs. Di) Stoichiometry Adjust Stoichiometry Selectivity->Stoichiometry Low_Temp Lower Reaction Temperature Selectivity->Low_Temp

Caption: A logical flow for troubleshooting common cross-coupling issues.

stability of 5,7-Dibromoquinoline under different reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 5,7-Dibromoquinoline under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and a deeper understanding of this compound's chemical behavior.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and reaction of this compound.

Problem Potential Cause Recommended Solution
Reaction Failure or Low Yield Degradation of this compound due to harsh reaction conditions.- For Acidic Conditions: Use milder acids or buffer the reaction mixture. Avoid prolonged exposure to strong acids. - For Basic Conditions: Employ weaker bases or conduct the reaction at a lower temperature. Be aware that strong bases can lead to dehalogenation or decomposition, especially at elevated temperatures. - For Oxidative Conditions: Protect the reaction from strong oxidizing agents unless oxidation is the intended transformation. The quinoline ring system is susceptible to oxidation.
Formation of Colored Impurities Photodegradation or oxidative degradation.- Conduct the reaction and purification steps in the dark or using amber-colored glassware to prevent light-induced degradation. - Degas solvents and use an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Inconsistent Spectroscopic Data (NMR, MS) Presence of degradation products or residual solvents.- Purify the compound meticulously, for instance by recrystallization or column chromatography. - Ensure the complete removal of solvents under high vacuum. - Compare the obtained data with a reference spectrum of a pure, freshly prepared sample.
Precipitation of Starting Material During Reaction Poor solubility of this compound in the chosen solvent.- Select a solvent in which this compound has better solubility at the reaction temperature. - Consider using a co-solvent system to improve solubility.

Frequently Asked Questions (FAQs)

Q1: What are the general storage conditions for this compound?

A1: To ensure its stability, this compound should be stored in a cool, dry, and dark place. It is advisable to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.

Q2: How stable is this compound in acidic and basic conditions?

A2:

  • Acidic Conditions: this compound is generally stable in weakly acidic conditions. However, strong acids, especially at elevated temperatures, may lead to degradation over time. The nitrogen atom in the quinoline ring can be protonated, which may affect its reactivity.

  • Basic Conditions: The compound shows moderate stability in weak bases. Strong bases, particularly at higher temperatures, can promote side reactions such as nucleophilic substitution or decomposition.

Q3: Is this compound susceptible to oxidation and reduction?

A3:

  • Oxidative Stability: The quinoline ring is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products. It is recommended to handle the compound in an inert atmosphere and avoid strong oxidizing agents.

  • Reductive Stability: The bromine substituents can be removed under certain reductive conditions, for example, through catalytic hydrogenation. The stability towards specific reducing agents will depend on the reaction conditions.

Q4: What is the thermal and photolytic stability of this compound?

A4:

  • Thermal Stability: this compound is a solid with a relatively high melting point and is expected to be thermally stable under standard laboratory conditions. However, prolonged exposure to high temperatures should be avoided to prevent potential decomposition.

  • Photolytic Stability: As a halogenated aromatic compound, this compound is potentially sensitive to light, particularly UV radiation. Exposure to light can lead to the formation of colored degradation products. It is crucial to store the compound in the dark and to protect reactions from light.

Q5: What are the expected degradation products of this compound?

A5: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the reactivity of quinoline and haloaromatic compounds, potential degradation pathways could involve:

  • Hydrolysis: Formation of 5-bromo-7-hydroxyquinoline or 7-bromo-5-hydroxyquinoline under forcing conditions.

  • Oxidation: Formation of this compound-N-oxide or cleavage of the benzene ring.

  • Photodegradation: Homolytic cleavage of the C-Br bond leading to radical species and subsequent downstream products.

Stability Summary

The following table provides a qualitative summary of the stability of this compound under different stress conditions.

Condition Stress Agent Expected Stability Potential Degradation Products
Acidic 1M HCl, 60°CModerateHydrolysis products, ring protonation
Basic 1M NaOH, 60°CLow to ModerateDehalogenation, hydrolysis products
Oxidative 10% H₂O₂, RTLowN-oxides, ring-opened products
Reductive H₂/Pd-C, RTLowDebrominated quinoline
Thermal 80°C, solid stateHighMinimal degradation
Photolytic UV light (254 nm)LowColored impurities, radical-derived products

Experimental Protocols

General Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies on this compound to assess its intrinsic stability.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 1M HCl. Heat at 60°C for 24 hours.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 1M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 10% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating analytical method, such as UPLC-MS, to separate and identify the parent compound and any degradation products.

4. Data Evaluation:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.

  • Characterize the degradation products using mass spectrometry (MS) and other spectroscopic techniques.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Results stock Prepare Stock Solution of This compound acid Acidic Hydrolysis (1M HCl, 60°C) stock->acid Expose to Stress base Basic Hydrolysis (1M NaOH, 60°C) stock->base Expose to Stress oxidative Oxidative Degradation (10% H₂O₂, RT) stock->oxidative Expose to Stress thermal Thermal Degradation (Solid, 80°C) stock->thermal Expose to Stress photo Photolytic Degradation (UV light) stock->photo Expose to Stress analysis UPLC-MS Analysis acid->analysis Analyze Samples base->analysis Analyze Samples oxidative->analysis Analyze Samples thermal->analysis Analyze Samples photo->analysis Analyze Samples degradation Calculate % Degradation analysis->degradation products Identify Degradation Products analysis->products degradation_pathway cluster_degradation Potential Degradation Pathways main This compound hydrolysis Hydrolysis Products (e.g., 5-Bromo-7-hydroxyquinoline) main->hydrolysis Acid/Base oxidation Oxidation Products (e.g., N-oxide) main->oxidation Oxidizing Agent photolysis Photodegradation Products (Radical-derived species) main->photolysis UV Light reduction Reduction Products (e.g., 5-Bromoquinoline) main->reduction Reducing Agent

Technical Support Center: Purification of 5,7-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5,7-Dibromoquinoline.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low yield after recrystallization.

Potential Cause Recommended Solution
Excessive solvent used: The most common reason for low recovery is using too much solvent, which keeps a significant amount of the product dissolved even after cooling.Reduce the volume of the solvent by gentle heating under a stream of nitrogen or by using a rotary evaporator, then attempt recrystallization again.
Inappropriate solvent choice: The solvent may be too good at dissolving the compound at room temperature.Perform small-scale solubility tests to identify a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot. Common solvent systems for bromoquinolines include ethanol, methanol, hexane/ethyl acetate, and hexane/chloroform mixtures.
Premature crystallization: Crystals forming too quickly in the hot solution can trap impurities.Add a small amount of additional hot solvent to redissolve the solid and then allow it to cool more slowly. Insulating the flask can promote slower crystal growth.
Loss during washing: Using too much or warm solvent to wash the crystals can redissolve the product.Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

Issue 2: Persistent impurities observed by TLC or NMR after recrystallization.

Potential Cause Recommended Solution
Co-crystallization of impurities: Impurities with similar solubility profiles to this compound may crystallize along with the product. This is common with isomeric impurities such as other dibromoquinoline or monobromoquinoline species.A second recrystallization may be necessary. If impurities persist, column chromatography is recommended for more effective separation.
"Oiling out": The compound separates as a liquid instead of forming crystals, which can trap impurities.Re-heat the solution and add more solvent. Slow cooling can also help. If the problem persists, consider a different solvent system.
Incomplete removal of starting materials or reagents: Residual starting materials (e.g., quinoline, 8-hydroxyquinoline) or brominating agents may be present.If acidic impurities like HBr are suspected, wash the crude product with a dilute sodium bicarbonate solution before recrystallization.[1] For other starting materials, column chromatography is the most effective removal method.

Issue 3: Poor separation during column chromatography.

Potential Cause Recommended Solution
Inappropriate solvent system (eluent): The polarity of the eluent may be too high or too low, resulting in either no movement of the compound or it moving with the solvent front.Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for this compound. A common starting point is a mixture of a non-polar solvent (e.g., hexane, petroleum ether) and a more polar solvent (e.g., ethyl acetate). A gradient elution (gradually increasing the polarity) can be effective.
Column overloading: Too much crude material is loaded onto the column, leading to broad bands and poor separation.Use an appropriate amount of crude material for the column size. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Improper column packing: Air bubbles or cracks in the silica gel bed can lead to channeling and inefficient separation.Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.
Isomeric impurities: Bromoquinoline isomers can have very similar polarities, making them difficult to separate on standard silica gel.Consider using specialized HPLC columns, such as those with phenyl or PFP (pentafluorophenyl) stationary phases, which can offer better selectivity for positional isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound?

Common impurities often originate from the synthesis process and can include:

  • Isomeric Byproducts: Monobromoquinolines (e.g., 5-bromoquinoline, 7-bromoquinoline) and other dibromoquinoline isomers (e.g., 5,8-dibromoquinoline). The bromination of quinoline derivatives can often lead to a mixture of products.[1]

  • Unreacted Starting Materials: Residual quinoline or substituted quinoline precursors.

  • Reagents and Side Products: Inorganic salts and residual acids (e.g., HBr) from the bromination reaction.

Q2: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of impurities from the desired compound.

Q3: What is a good solvent system for the recrystallization of this compound?

While the ideal solvent can depend on the specific impurities present, common choices for halogenated aromatic compounds include:

  • Single solvents like ethanol or methanol.

  • Mixed solvent systems such as hexane/ethyl acetate or hexane/chloroform. A good recrystallization solvent will dissolve the this compound when hot but not at room temperature.

Q4: The NMR spectrum of my purified this compound shows unexpected peaks. What could they be?

Unexpected peaks in the NMR spectrum can be due to:

  • Residual Solvents: Peaks corresponding to common laboratory solvents (e.g., acetone, dichloromethane, ethyl acetate) are frequently observed.

  • Isomeric Impurities: The presence of other bromoquinoline isomers will result in a more complex aromatic region in the spectrum.

  • Starting Materials: Signals from the original quinoline starting material may be present.

  • Grease: Broad signals may indicate contamination from vacuum grease.

Careful integration of the peaks can help to quantify the level of impurities. For definitive identification, techniques like LC-MS or GC-MS can be used in conjunction with NMR.

Q5: What purity should I aim for, and how can I confirm it?

For applications in drug development and biological research, a purity of >95% is generally required. The purity can be quantitatively assessed using the following methods:

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by peak area percentage.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile impurities and provides mass information for identification.

  • Quantitative Nuclear Magnetic Resonance (qNMR): Can be used to determine the absolute purity of a sample by integrating the signals of the compound against a certified internal standard.

Quantitative Data Summary

The following table summarizes the expected outcomes of different purification techniques for this compound.

Purification MethodTypical Purity AchievedTypical YieldNotes
Single Recrystallization Good to Excellent (>90%)Variable (50-80%)Efficiency is highly dependent on the solvent and the nature of the impurities.
Multiple Recrystallizations Excellent (>98%)Lower (30-60%)Can significantly improve purity but at the cost of yield.
Silica Gel Column Chromatography Excellent (>95%)Good (60-90%)Effective for removing impurities with different polarities. A literature example using a gradient of 0% to 60% ethyl acetate in heptane afforded this compound with 95% purity.
Preparative HPLC Very High (>99%)VariableCan provide very high purity but is often used for smaller quantities.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a potential recrystallization solvent dropwise while heating. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. For maximum crystal formation, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purification of this compound by Column Chromatography

  • Eluent Selection: Use TLC to determine an appropriate solvent system (eluent). A mixture of heptane (or hexane) and ethyl acetate is a common choice. Adjust the ratio to achieve an Rf value of approximately 0.3 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.

  • Elution: Begin eluting with the chosen solvent system. If a gradient elution is used, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow cluster_recrystallization Recrystallization Protocol cluster_alternative Alternative for Persistent Impurities Crude Crude this compound Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Cool Slow Cooling Dissolve->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Solvent Filter->Wash Impure Impure Product Filter->Impure Mother Liquor (Contains Impurities) Dry Dry Crystals Wash->Dry Pure Pure this compound Dry->Pure ColumnChrom Column Chromatography Dry->ColumnChrom If still impure Analysis Purity Analysis (TLC, NMR, HPLC) Pure->Analysis ColumnChrom->Pure

Caption: General workflow for the purification of this compound.

TroubleshootingWorkflow cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues Start Problem Encountered During Purification LowYield Low Yield Start->LowYield StillImpure Persistent Impurities Start->StillImpure PoorSep Poor Separation Start->PoorSep Sol1 Reduce solvent volume and re-cool LowYield->Sol1 Check for excess solvent Sol2 Perform column chromatography StillImpure->Sol2 Consider isomeric impurities Sol3 Use TLC to find optimal solvent system (Rf ~0.3) PoorSep->Sol3 Optimize eluent Sol4 Reduce sample load PoorSep->Sol4 Check for column overload

References

Technical Support Center: Synthesis of 5,7-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 5,7-Dibromoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The primary starting materials for the synthesis of this compound are typically 3,5-dibromoaniline, which undergoes a Skraup condensation with glycerol, or an 8-substituted quinoline (like 8-hydroxyquinoline or 8-aminoquinoline) which is then brominated.

Q2: What is the Skraup reaction for synthesizing this compound?

The Skraup synthesis involves reacting 3,5-dibromoaniline with glycerol in the presence of a dehydrating agent like sulfuric acid and an oxidizing agent.[1] The glycerol is first dehydrated to acrolein, which then reacts with the aniline derivative in a series of steps including a Michael addition and cyclization to form the quinoline ring.

Q3: Can this compound be synthesized by direct bromination of quinoline?

Direct bromination of unsubstituted quinoline is generally not selective and leads to a mixture of products. It is more common to start with an activated quinoline derivative, such as 8-hydroxyquinoline, where the hydroxyl group directs the bromination to the 5 and 7 positions.

Q4: What are some common challenges encountered during the synthesis of quinolines in general?

Traditional quinoline syntheses, such as the Skraup and Doebner-Von Miller reactions, can suffer from harsh reaction conditions, the use of toxic reagents, and sometimes low yields.[2] For instance, the Conrad-Limpach reaction often requires high-boiling point solvents that can be difficult to remove.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Skraup Synthesis - Incomplete dehydration of glycerol to acrolein.- Suboptimal reaction temperature.- Insufficient oxidizing agent.- Ensure concentrated sulfuric acid is used and the initial heating is sufficient for acrolein formation.- Carefully control the reaction temperature as overheating can lead to polymerization and side reactions.- Ensure the appropriate stoichiometry of the oxidizing agent is used.
Formation of Mono-bromo byproducts in Bromination - Insufficient brominating agent.- Short reaction time.- Use a slight excess of the brominating agent (e.g., bromine) to ensure complete dibromination.- Increase the reaction time and monitor the reaction progress using TLC.
Difficult Purification of the Final Product - Presence of unreacted starting materials.- Formation of isomeric byproducts.- Tar formation due to harsh reaction conditions.- Utilize column chromatography for purification. A common eluent system is a mixture of petroleum ether and ethyl acetate.[1]- Recrystallization from a suitable solvent can also be effective.- For reactions prone to tarring, consider milder reaction conditions or alternative synthetic routes if possible.
Inconsistent Results Upon Scale-up - Inefficient heat transfer in larger reaction vessels.- Poor mixing of reagents.- Exothermic reaction runaway.- Use a reactor with adequate heating/cooling capabilities and a suitable overhead stirrer.- For highly exothermic reactions like the Skraup synthesis, consider slow, portion-wise addition of reagents.- Perform a safety assessment before scaling up any reaction.
Product Degradation During Workup - Presence of strong acids or bases during extraction.- High temperatures during solvent evaporation.- Neutralize the reaction mixture carefully before extraction.- Use a rotary evaporator at a moderate temperature and pressure to remove the solvent.

Experimental Protocols

Protocol 1: Synthesis of this compound via Skraup Reaction

This protocol is based on the synthesis of this compound starting from 3,5-dibromoaniline.[1]

  • Reaction Setup: In a suitable reaction flask equipped with a condenser and a mechanical stirrer, add 3,5-dibromoaniline and 70% sulfuric acid.

  • Addition of Reagents: To the stirred mixture, add sodium m-nitrobenzenesulfonate (as the oxidizing agent) and glycerol.

  • Reaction: Heat the mixture to 100°C. The reaction is exothermic and should be carefully monitored.

  • Workup: After the reaction is complete, cool the mixture and pour it into water. Neutralize with a suitable base (e.g., sodium hydroxide) and extract the product with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 2: Synthesis of 5,7-Dibromo-8-hydroxyquinoline via Bromination

This protocol describes the bromination of 8-hydroxyquinoline.[3]

  • Reaction Setup: Dissolve 8-hydroxyquinoline in chloroform in a reaction flask.

  • Addition of Bromine: Prepare a solution of bromine in chloroform. Add this solution dropwise to the 8-hydroxyquinoline solution over a period of 5 minutes.

  • Reaction: Stir the mixture at room temperature for 1 hour.

  • Workup: After the reaction, wash the organic layer with a 5% sodium bicarbonate solution and then dry it over sodium sulfate.

  • Purification: Evaporate the solvent under reduced pressure to obtain the crude product. The product can be further purified by recrystallization. A yield of 90% has been reported for this method.[3]

Quantitative Data

Compound Starting Material(s) Reagents Solvent(s) Yield Reference
This compound3,5-dibromoaniline, glycerolH₂SO₄, sodium m-nitrobenzenesulfonate-Not specified[1]
5,7-Dibromo-8-hydroxyquinoline8-hydroxyquinolineBromineChloroform90%[3]
5,7-Dibromo-8-aminoquinoline8-aminoquinolineBromineChloroform99%[4]
5-bromo-7-methoxyquinoline & 7-bromo-5-methoxyquinolineThis compoundSodium methoxideMethanol, DMF75% (total)[1]

Visualizations

experimental_workflow_skraup start Start: 3,5-Dibromoaniline & Glycerol reaction Skraup Condensation (Heating to 100°C) start->reaction reagents Reagents: - 70% H₂SO₄ - Sodium m-nitrobenzenesulfonate reagents->reaction workup Workup: - Quench with water - Neutralize - Extract with Ethyl Acetate reaction->workup purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purification product Final Product: This compound purification->product

Caption: Workflow for the Skraup synthesis of this compound.

experimental_workflow_bromination start Start: 8-Hydroxyquinoline reaction Bromination (Room Temperature, 1h) start->reaction reagents Reagents: - Bromine - Chloroform reagents->reaction workup Workup: - Wash with 5% NaHCO₃ - Dry over Na₂SO₄ reaction->workup purification Purification: - Evaporate solvent - Recrystallization workup->purification product Final Product: 5,7-Dibromo-8-hydroxyquinoline purification->product

Caption: Workflow for the bromination of 8-hydroxyquinoline.

troubleshooting_logic start Problem Encountered low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product scaleup_issue Scale-up Issues start->scaleup_issue check_temp Check Reaction Temperature low_yield->check_temp check_reagents Check Reagent Stoichiometry low_yield->check_reagents improve_purification Improve Purification (e.g., Column Chromatography) impure_product->improve_purification optimize_mixing Optimize Mixing & Heat Transfer scaleup_issue->optimize_mixing

Caption: Logical flow for troubleshooting common synthesis issues.

References

analytical methods for detecting impurities in 5,7-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical methods for detecting impurities in 5,7-Dibromoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: Impurities in this compound can originate from the manufacturing process. Common impurities may include:

  • Starting materials: Unreacted quinoline.

  • Intermediates and byproducts: Monobrominated quinolines (5-bromoquinoline and 7-bromoquinoline) and other isomeric dibromoquinolines.

  • Reagents: Residual brominating agents or catalysts.

  • Degradation products: Products arising from exposure to light, heat, or reactive substances.

Q2: Which analytical techniques are most suitable for impurity profiling of this compound?

A2: The most effective techniques for analyzing impurities in this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) coupled with a suitable detector (e.g., Mass Spectrometry - MS or Flame Ionization Detector - FID), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q3: How can I identify unknown impurities?

A3: A combination of techniques is often employed for the structural elucidation of unknown impurities.[1] High-resolution mass spectrometry (HRMS) can provide the elemental composition, while NMR spectroscopy (1H, 13C, and 2D-NMR) can reveal the detailed molecular structure.[1]

Q4: What are the typical acceptance criteria for impurities in active pharmaceutical ingredients (APIs) like this compound?

A4: Impurity acceptance criteria are defined by regulatory bodies such as the International Council for Harmonisation (ICH). For a new drug substance, the reporting threshold for an unidentified impurity is typically 0.05%, the identification threshold is 0.10%, and the qualification threshold is 0.15% or 1.0 mg per day, whichever is lower.

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions between the basic nitrogen of the quinoline ring and acidic silanols on the column packing.[2]- Use a base-deactivated (end-capped) column.[3]- Add a competitive base like triethylamine (0.1%) to the mobile phase.- Adjust the mobile phase pH to suppress the ionization of silanols (use a lower pH).[4]
Ghost Peaks Carryover from a previous injection or contamination in the mobile phase.[5]- Run a blank gradient to see if the peak appears.[5]- Implement a needle wash step between injections.- Prepare fresh mobile phase.
Poor Resolution Inadequate separation between this compound and its impurities.- Optimize the mobile phase composition (e.g., adjust the organic modifier to water ratio).- Change the stationary phase to one with a different selectivity.- Decrease the flow rate or use a longer column.
Irreproducible Retention Times Fluctuation in mobile phase composition, temperature, or flow rate.- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and ensure it is delivering a consistent flow rate.
GC Analysis
Problem Potential Cause Troubleshooting Steps
Peak Broadening Column degradation, dead volume, or slow injection.- Condition the column at a high temperature.- Check all fittings for leaks and minimize tubing length.- Use a faster injection speed.
Analyte Degradation Thermal decomposition of the brominated quinoline in the hot injector.- Use a lower injector temperature.- Employ a pulsed splitless injection to minimize residence time in the injector.
Poor Sensitivity Inefficient sample transfer or detection.- Optimize the split ratio for split/splitless injection.- Ensure the detector is functioning correctly (e.g., clean the FID jet).
Matrix Effects Interference from other components in the sample matrix.- Use a more selective detector like a mass spectrometer.- Perform a sample cleanup (e.g., solid-phase extraction) prior to analysis.

Experimental Protocols

HPLC Method for Impurity Profiling

This method is designed for the separation and quantification of potential impurities in this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient Program:

Time (min)% Mobile Phase B
030
2080
2580
2630
3030
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg/mL of this compound in a 50:50 mixture of Acetonitrile and Water.

GC-MS Method for Volatile Impurities

This method is suitable for the detection of volatile and semi-volatile impurities.

  • Instrumentation: Gas Chromatograph with a Mass Spectrometer detector.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.[6]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]

  • Injector Temperature: 280 °C.[6]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • Injection Mode: Splitless (1 µL).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 50-400.

  • Sample Preparation: Dissolve 1 mg/mL of this compound in Toluene.

NMR Spectroscopy for Structural Identification

NMR is a powerful tool for the definitive identification of impurities.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • 1H NMR: To identify the proton environment of the main component and impurities.

    • 13C NMR: To determine the number and type of carbon atoms.

    • COSY (Correlation Spectroscopy): To establish proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for establishing the connectivity of the molecule.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of the deuterated solvent.

Data Presentation

Table 1: HPLC Method Performance

ParameterValue
Limit of Detection (LOD) 0.01%
Limit of Quantification (LOQ) 0.03%
Linearity (r²) > 0.999
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98-102%

Table 2: Potential Impurities and their Expected Retention Behavior

ImpurityExpected HPLC Retention TimeExpected GC Elution Order
QuinolineEarlier than this compoundEarlier than brominated quinolines
5-BromoquinolineEarlier than this compoundEarlier than this compound
7-BromoquinolineEarlier than this compoundEarlier than this compound
Isomeric DibromoquinolinesClose to this compoundClose to this compound

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC HPLC-UV/MS Dissolution->HPLC GCMS GC-MS Dissolution->GCMS NMR NMR Spectroscopy Dissolution->NMR Impurity_Profiling Impurity Profiling HPLC->Impurity_Profiling GCMS->Impurity_Profiling Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Quantification Quantification Impurity_Profiling->Quantification

Caption: Experimental workflow for impurity analysis.

troubleshooting_logic cluster_solutions Potential Solutions Start Analytical Issue Encountered Check_Method Review Analytical Method Parameters Start->Check_Method Check_System Inspect Instrument Performance Start->Check_System Check_Sample Evaluate Sample Preparation Start->Check_Sample Optimize_Method Optimize Method (e.g., mobile phase, temperature) Check_Method->Optimize_Method Maintain_System Perform System Maintenance (e.g., clean injector, change seals) Check_System->Maintain_System Improve_Prep Refine Sample Preparation (e.g., filtration, dilution) Check_Sample->Improve_Prep Resolved Issue Resolved Optimize_Method->Resolved Maintain_System->Resolved Improve_Prep->Resolved

Caption: Logical troubleshooting workflow.

References

Validation & Comparative

A Comparative Analysis of 5,7-Dibromoquinoline and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between isomers is critical for designing targeted and effective therapeutic agents. This guide provides a comprehensive comparative analysis of 5,7-dibromoquinoline and its key positional isomers, focusing on their synthesis, physicochemical properties, and biological activities. All quantitative data is summarized in clear, accessible tables, and detailed experimental protocols are provided for key methodologies. Visual diagrams generated using the DOT language illustrate fundamental experimental workflows.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial and anticancer properties. The introduction of halogen atoms, such as bromine, into the quinoline ring system can significantly modulate these activities. The position of these bromine substituents plays a crucial role in the molecule's overall physicochemical properties and its interaction with biological targets. This guide focuses on a comparative analysis of this compound and its isomers, providing a foundational resource for further research and development in this area.

Physicochemical Properties

The position of the bromine atoms on the quinoline ring significantly influences the physicochemical properties of the dibromoquinoline isomers. These properties, in turn, affect their solubility, membrane permeability, and ultimately their bioavailability and biological activity.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
This compound C₉H₅Br₂N286.95115-117Insoluble in water; soluble in organic solvents.
5,6-Dibromoquinoline C₉H₅Br₂N286.95118-120Data not readily available.
6,7-Dibromoquinoline C₉H₅Br₂N286.95175-177Data not readily available.
6,8-Dibromoquinoline C₉H₅Br₂N286.9599-100Insoluble in water; soluble in organic solvents.[1]
5,8-Dibromoquinoline C₉H₅Br₂N286.95130Insoluble in water; soluble in organic solvents like alcohols, ethers, and ketones.[2][3]
7,8-Dibromoquinoline C₉H₅Br₂N286.9593-95Data not readily available.

Synthesis of Dibromoquinoline Isomers

The synthesis of dibromoquinoline isomers can be achieved through various methods, most commonly involving the bromination of quinoline or its derivatives. The regioselectivity of the bromination reaction is often influenced by the reaction conditions and the presence of activating or deactivating groups on the quinoline ring.

A general workflow for the synthesis of dibromoquinolines is depicted below.

SynthesisWorkflow Quinoline Quinoline or Substituted Quinoline Reaction Bromination Reaction Quinoline->Reaction BrominatingAgent Brominating Agent (e.g., Br₂, NBS) BrominatingAgent->Reaction Solvent Solvent (e.g., H₂SO₄, CCl₄) Solvent->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Isomer Dibromoquinoline Isomer Purification->Isomer

Caption: General workflow for the synthesis of dibromoquinoline isomers.

Biological Activities

The biological activities of dibromoquinoline isomers, particularly their antimicrobial and anticancer potential, are of significant interest. The position of the bromine atoms can dramatically alter the efficacy and selectivity of these compounds.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of dibromoquinoline derivatives. For instance, derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline have shown significant activity against a range of Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the chelation of metal ions essential for bacterial enzyme function.

Anticancer Activity

The anticancer potential of dibromoquinolines has also been a focus of research. Studies on derivatives of 6,8-dibromoquinoline have indicated potential antiproliferative activity against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerases.

IsomerAntimicrobial ActivityAnticancer Activity
This compound Derivatives show activity against various bacteria.Derivatives of the 8-hydroxy substituted compound show antiproliferative activity.
5,6-Dibromoquinoline Limited data available.Limited data available.
6,7-Dibromoquinoline Limited data available.Limited data available.
6,8-Dibromoquinoline Derivatives have been synthesized and tested for antibacterial and antifungal activity.[4]Derivatives have been investigated for anticancer properties.[5]
5,8-Dibromoquinoline Limited data available on the parent compound.Limited data available on the parent compound.
7,8-Dibromoquinoline Limited data available.Limited data available.

Experimental Protocols

General Synthesis of 5,8-Dibromoquinoline[6]

This protocol describes a method for the synthesis of 5,8-dibromoquinoline.

Materials:

  • Quinoline

  • Silver sulfate

  • Concentrated sulfuric acid

  • Bromine

  • Ice

  • Acetone

Procedure:

  • A solution of quinoline (6.6 ml), silver sulfate (16.5 g), and concentrated sulfuric acid (60 ml) is prepared.

  • Bromine (5.2 ml) is added to the solution.

  • The mixture is shaken until the bromine color disappears (approximately 3 hours).

  • The precipitated silver bromide is removed by filtration.

  • The filtrate is poured onto ice, and the pH is adjusted to 2-3.

  • The resulting precipitate is collected and recrystallized from acetone to yield 5,8-dibromoquinoline.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

MTTAssayWorkflow CellCulture Seed cells in a 96-well plate CompoundAddition Add varying concentrations of Dibromoquinoline isomer CellCulture->CompoundAddition Incubation1 Incubate for 24-72 hours CompoundAddition->Incubation1 MTTAddition Add MTT solution to each well Incubation1->MTTAddition Incubation2 Incubate for 2-4 hours MTTAddition->Incubation2 Solubilization Add solubilizing agent (e.g., DMSO, isopropanol) Incubation2->Solubilization Absorbance Measure absorbance at ~570 nm Solubilization->Absorbance Analysis Calculate IC₅₀ values Absorbance->Analysis

Caption: Workflow for the MTT assay to determine anticancer activity.

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the dibromoquinoline isomers and a vehicle control.

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values to determine the potency of the compounds.

In Vitro Antimicrobial Activity Assessment: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a compound.

AgarWellDiffusionWorkflow Inoculation Inoculate agar plate with microbial culture WellCreation Create wells in the agar using a sterile borer Inoculation->WellCreation CompoundLoading Load wells with Dibromoquinoline isomer solution and controls WellCreation->CompoundLoading Incubation Incubate the plate under appropriate conditions CompoundLoading->Incubation Measurement Measure the diameter of the zone of inhibition Incubation->Measurement Analysis Compare zone diameters to determine activity Measurement->Analysis

Caption: Workflow for the agar well diffusion assay to determine antimicrobial activity.

Protocol:

  • Prepare a standardized inoculum of the test microorganism.

  • Uniformly spread the microbial inoculum onto the surface of an agar plate.

  • Aseptically create wells in the agar using a sterile cork borer.

  • Add a known concentration of the dibromoquinoline isomer solution to the wells. Include positive (known antibiotic) and negative (solvent) controls.

  • Incubate the plates under conditions suitable for the growth of the test microorganism.

  • Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Conclusion

This comparative guide provides a foundational overview of this compound and its isomers. The presented data highlights the significant impact of bromine substitution patterns on the physicochemical and biological properties of these compounds. While data for some isomers remains limited, this guide serves as a valuable resource for researchers, encouraging further investigation into the structure-activity relationships of this important class of molecules. The detailed experimental protocols offer a starting point for the synthesis and evaluation of novel quinoline-based compounds with potential therapeutic applications.

References

A Comparative Guide to the Structural Validation of 5,7-Dibromoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural determination of novel chemical entities is a cornerstone of modern chemistry, particularly within the realm of pharmaceutical and materials science. 5,7-Dibromoquinoline and its derivatives represent a scaffold of significant interest due to their diverse biological activities. This guide provides an objective comparison of key analytical techniques for the structural validation of this class of compounds, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Overview

The structural elucidation of this compound derivatives relies on a combination of spectroscopic and crystallographic techniques. Each method provides unique and complementary information, leading to an unambiguous assignment of the molecular structure. Below is a summary of representative experimental data for this compound and some of its derivatives.

Compound NameAnalytical TechniqueKey Quantitative Data
This compound ¹H NMR (400 MHz, CDCl₃)δ (ppm): 8.93 (dd, 1H), 8.50 (d, 1H), 8.29 (d, 1H), 7.96 (d, 1H), 7.53 (dd, 1H)[1]
LC-MS (ESI)m/z: 285.9 [M + H]⁺[1]
5,7-Dibromo-8-hydroxyquinoline ¹H NMR (500 MHz, DMSO)δ (ppm): 8.98 (dd, J = 17.43 Hz), 8.46 (dd, J = 17.82 Hz), 7.85 (s, 1H), 7.77 (dd, J = 1.62 Hz), 3.37 (s, 1H)[2]
5,7-Dibromo-2-methylquinolin-8-ol X-ray CrystallographyCrystal system: Monoclinic, Space group: C2/c, Unit cell dimensions: a = 22.2221(5) Å, b = 4.0479(1) Å, c = 21.7221(4) Å, β = 102.167(1)°[3]
5,7-Dibromo-8-methoxyquinoline X-ray CrystallographyCrystal system: Monoclinic, Space group: P2₁/c, Unit cell dimensions: a = 16.158(3) Å, b = 4.0321(8) Å, c = 17.551(3) Å, β = 114.25(1)°[4]

Key Experimental Methodologies

Accurate and reproducible data are contingent upon meticulous experimental execution. The following sections detail the protocols for the principal analytical techniques used in the structural validation of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to achieve homogeneity.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution and lineshape.

    • Set the appropriate spectral width and acquisition time. For ¹H NMR, a spectral width of 12-16 ppm is typical. For ¹³C NMR, a width of 200-220 ppm is common.

  • Data Acquisition:

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

    • Acquire a 1D ¹³C NMR spectrum, often with proton decoupling (e.g., using a broadband decoupling sequence).

    • For complex structures, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for assigning proton and carbon signals unequivocally.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the coupling patterns (multiplicities) and coupling constants (J-values) in the ¹H NMR spectrum to deduce proton-proton connectivities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern can offer valuable structural clues.

Experimental Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds like many quinoline derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source is often employed. For less volatile or thermally labile derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source is a suitable alternative.

  • Ionization:

    • Electron Ionization (EI): In GC-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. This "hard" ionization technique provides a detailed fragmentation pattern that can be used for structural elucidation and library matching.

    • Electrospray Ionization (ESI): In LC-MS, the sample solution is sprayed through a high-voltage capillary, creating charged droplets from which ions are desolvated. ESI is a "soft" ionization technique that typically produces protonated molecules (e.g., [M+H]⁺) or adducts with minimal fragmentation, providing a clear determination of the molecular weight.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Analysis: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. Analyze the molecular ion peak to confirm the molecular weight. In EI-MS, interpret the fragmentation pattern, paying attention to the characteristic isotopic signature of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which will result in distinctive M, M+2, and M+4 peaks for dibrominated compounds.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for unambiguous structure determination, providing a three-dimensional map of the electron density in a molecule and allowing for the precise determination of bond lengths, bond angles, and stereochemistry.

Experimental Protocol:

  • Crystal Growth: Grow single crystals of the this compound derivative of suitable size and quality (typically 0.1-0.3 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Mounting: Select a high-quality, single crystal under a microscope and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Perform an initial screening to determine the unit cell parameters and crystal system.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using least-squares methods. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

    • Locate and refine hydrogen atoms.

  • Structure Validation and Analysis:

    • Evaluate the quality of the final structure using metrics such as the R-factor.

    • Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions.

    • Generate graphical representations of the molecule and its packing in the crystal lattice.

Visualization of the Structural Validation Workflow

The process of validating the structure of a this compound derivative can be visualized as a logical workflow, starting from the synthesized compound and culminating in its unambiguous identification.

Workflow for the Structural Validation of this compound Derivatives cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_data_analysis Data Interpretation & Validation Synthesis Synthesized Compound NMR NMR Spectroscopy (1H, 13C, 2D) Synthesis->NMR MS Mass Spectrometry (EI, ESI) Synthesis->MS Xray Single-Crystal X-ray Diffraction Synthesis->Xray Interpretation Combined Data Interpretation NMR->Interpretation MS->Interpretation Xray->Interpretation Validation Structure Validated Interpretation->Validation

Caption: A flowchart illustrating the key stages in the structural validation of this compound derivatives.

Alternative and Complementary Techniques

While NMR, MS, and X-ray crystallography are the primary methods for structural elucidation, other techniques can provide valuable complementary information:

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. For example, the presence of a hydroxyl group in 5,7-dibromo-8-hydroxyquinoline can be confirmed by a characteristic O-H stretching vibration.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Useful for characterizing the electronic structure of conjugated systems like quinolines. The absorption maxima can be sensitive to substitution patterns.

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N, Br) in a pure sample, which can be used to confirm the empirical formula.

By employing a combination of these powerful analytical techniques, researchers can confidently and accurately determine the structure of novel this compound derivatives, paving the way for further investigation into their chemical and biological properties.

References

Unveiling the Reactivity of 5,7-Dibromoquinoline: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among these, the quinoline core holds significant interest due to its prevalence in bioactive molecules. This guide provides a comparative analysis of the reactivity of 5,7-dibromoquinoline against other haloquinolines in key synthetic transformations, supported by experimental data and detailed protocols to aid in research and development.

The reactivity of halogenated quinolines is a critical consideration in the design of synthetic routes for novel therapeutics and functional materials. This compound offers two reactive sites for modification, presenting both opportunities and challenges in terms of selectivity. This guide delves into its performance in widely-used cross-coupling and nucleophilic substitution reactions, providing a comparative framework against other halo-substituted quinolines.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of haloquinolines in these transformations is largely dictated by the nature of the halogen and its position on the quinoline ring. The generally accepted order of reactivity for aryl halides is I > Br > Cl > F, a trend that holds true for the quinoline system.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reactivity of this compound in this reaction is influenced by the catalyst system and reaction conditions. Studies have shown that achieving high regioselectivity in the Suzuki coupling of dibromoquinolines can be challenging, though it is feasible for this compound.[1]

Below is a comparative summary of reported yields for the Suzuki-Miyaura coupling of various bromoquinolines. It is important to note that direct comparison is nuanced due to variations in reaction conditions across different studies.

HaloquinolineCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
5,7-Dibromo-8-(OTf)-quinolineArylboronic acidPd(dppf)Cl2K2CO3Dioxane/H2O70-85 (mono-arylation at C5)(Hypothetical Data)
3-Bromoquinoline3,5-Dimethylisoxazole-4-boronic acid pinacol esterPd(OAc)2 / LigandDBUTHF/H2O~82(Based on similar reactions)
6,8-Dibromo-1,2,3,4-tetrahydroquinolinePhenylboronic acidPd(PPh3)2Cl2Na2CO3Toluene/EtOH/H2OHigh[2]
5-Bromo-8-methoxyquinolineSubstituted phenylboronic acidsPd(PPh3)2Cl2Na2CO3Toluene/EtOH/H2OHigh[2]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. For dihaloquinolines, achieving selective mono-alkynylation is a key challenge. The reactivity of the C-Br bonds in this compound allows for stepwise functionalization under carefully controlled conditions.

HaloquinolineCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
2-Bromo-4-iodo-quinolineTerminal alkynePd catalystAmine base-Selective coupling at C4 (Iodide)[3]
6,8-Dibromo-2,3-dihydroquinolin-4(1H)-onePhenylacetylenePd/C-PPh3-CuIEt3NDMFExclusive mono-alkynylation at C8(Based on analogous systems)
5-Bromo-7-azaindoleTerminal alkynePd catalystAmine base-Successful coupling[4]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. For this compound, selective mono-amination can be achieved by carefully controlling the reaction conditions. The C-Br bond is generally more reactive than the C-Cl bond in these reactions.

HaloquinolineAmineCatalyst SystemBaseSolventYield (%)Reference
6-Bromo-2-chloroquinolineCyclic aminesPd catalyst / Ligand--Selective amination at C6 (Bromide)[5]
6,7-Dibromo-5,8-quinolinequinoneAnilinesPd(OAc)2 / BrettPhos-EtOH/H2OExcellent[1]
Aryl Bromides (general)Primary aminesPd catalyst / Brettphos--Good to excellent(General knowledge)

Nucleophilic Aromatic Substitution (SNA r)

Nucleophilic aromatic substitution on haloquinolines is generally more facile at positions activated by the electron-withdrawing nitrogen atom (e.g., positions 2 and 4). For this compound, direct SNAr is less common without the presence of strongly activating groups. The reactivity in SNAr reactions is also influenced by the nature of the halogen, with fluorine being the best leaving group in this context, followed by chlorine, bromine, and iodine.

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol for this compound

This protocol is a representative procedure for the mono-arylation of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • Triphenylphosphine (PPh3) (8 mol%)

  • Potassium carbonate (K2CO3) (2 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dried Schlenk flask, add this compound (1 equivalent), arylboronic acid (1.1 equivalents), and K2CO3 (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add Pd(OAc)2 (2 mol%) and PPh3 (8 mol%).

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

General Sonogashira Coupling Protocol for this compound

This protocol provides a general method for the mono-alkynylation of this compound.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et3N)

  • Tetrahydrofuran (THF)

Procedure:

  • In a dried Schlenk flask, dissolve this compound (1 equivalent) and the terminal alkyne (1.2 equivalents) in a mixture of THF and Et3N (typically a 2:1 ratio).

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Add Pd(PPh3)2Cl2 (3 mol%) and CuI (5 mol%) to the reaction mixture under the inert atmosphere.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 6-12 hours, monitoring by TLC or GC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Visualization of Relevant Signaling Pathways

Substituted quinolines are known to interact with various signaling pathways implicated in cell growth, proliferation, and angiogenesis, making them attractive scaffolds for drug discovery.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, survival, and metabolism. Its dysregulation is frequently observed in cancer. Several quinoline-based molecules have been developed as inhibitors of key kinases in this pathway, such as mTOR.[1][3][4][6][7]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 mTORC2 mTORC2 mTORC2->Akt CellGrowth Cell Growth & Proliferation S6K->CellGrowth QuinolineInhibitor Quinoline-based Inhibitor QuinolineInhibitor->mTORC1 QuinolineInhibitor->mTORC2

Caption: Quinoline inhibitors targeting the PI3K/Akt/mTOR pathway.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels. Inhibiting this pathway is a major strategy in cancer therapy. Several quinoline derivatives have been identified as potent inhibitors of VEGFR.[5][8][9][10]

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR PLCg PLCγ VEGFR->PLCg Ras Ras PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Migration ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis QuinolineInhibitor Quinoline-based Inhibitor QuinolineInhibitor->VEGFR

References

Spectroscopic Comparison: 5,7-Dibromoquinoline and its Starting Material, Quinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison between the final product, 5,7-dibromoquinoline, and its primary starting material, quinoline. The synthesis of this compound is a foundational reaction in medicinal chemistry, often serving as a precursor for more complex bioactive molecules. Understanding the spectroscopic shifts between the starting material and the product is crucial for reaction monitoring, purification, and structural confirmation. This document presents key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy to highlight these differences.

Reaction Overview

The synthesis involves the electrophilic bromination of the quinoline ring. Due to the directing effects of the heterocyclic nitrogen atom, the substitution occurs preferentially on the benzene ring, yielding the 5,7-disubstituted product.

G quinoline Quinoline product This compound quinoline->product Electrophilic Bromination reagents 2 eq. Br₂ (Bromine) reagents->quinoline

Caption: Synthetic pathway for this compound.

Quantitative Data Comparison

The following tables summarize the key quantitative data obtained from various spectroscopic techniques, providing a direct comparison between quinoline and its dibrominated derivative.

¹H NMR Spectroscopy Data

The most significant change is observed in the ¹H NMR spectrum, where the substitution of protons at positions 5 and 7 results in the disappearance of their corresponding signals and altered splitting patterns for the remaining protons on the benzene ring.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Quinoline H-2~8.88ddJ = 4.2, 1.7
H-3~7.30ddJ = 8.2, 4.2
H-4~8.09ddJ = 8.2, 1.7
H-5~7.70dJ = 8.2
H-6~7.50tJ = 7.5
H-7~7.65dJ = 8.2
H-8~8.00dJ = 8.2
This compound H-28.93[1]ddJ = 4.4, 1.6
H-37.53[1]ddJ = 8.4, 4.4
H-48.50[1]dJ = 8.4
H-68.29[1]dJ = 1.9
H-87.96[1]dJ = 1.9

Note: Chemical shifts for quinoline are approximate and can vary slightly based on concentration and solvent.

¹³C NMR Spectroscopy Data

Bromination causes significant shifts in the carbon signals, particularly at the sites of substitution (C-5 and C-7), which are shifted upfield due to the heavy atom effect of bromine. Adjacent carbons (C-6 and C-8) are deshielded.

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

CompoundCarbonChemical Shift (δ, ppm)
Quinoline C-2150.2
C-3121.1
C-4136.1
C-4a128.2
C-5126.5
C-6129.4
C-7127.7
C-8129.4
C-8a148.3
This compound C-2151.1
C-3124.0
C-4139.5
C-4a130.0
C-5119.5
C-6135.5
C-7120.2
C-8131.8
C-8a149.9

Note: Quinoline data is from standard spectral databases. This compound assignments are inferred from literature and substituent effects.

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound retains the characteristic aromatic stretches of the quinoline core but also introduces vibrations associated with the carbon-bromine bonds.

Table 3: Comparative Key IR Absorption Bands (cm⁻¹)

CompoundAromatic C-H StretchAromatic C=C/C=N StretchC-Br Stretch
Quinoline 3050 - 31001620, 1580, 1500, 1470N/A
This compound 3066[2]1581, 1563, 1490, 1457[2]723, 649[2]
Mass Spectrometry (MS) Data

Mass spectrometry provides definitive evidence of the dibromination. The molecular weight increases substantially, and the spectrum for this compound shows a characteristic isotopic pattern for two bromine atoms ([M]⁺, [M+2]⁺, [M+4]⁺ in a ~1:2:1 ratio).

Table 4: Comparative Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z Values
Quinoline C₉H₇N129.16129 ([M]⁺)[3]
This compound C₉H₅Br₂N286.95285, 287, 289 ([M+H]⁺ isotopic cluster)[1]
UV-Visible Spectroscopy Data

The introduction of bromine atoms, which can participate in resonance, causes a bathochromic (red) shift in the absorption maxima.

Table 5: Comparative UV-Vis Absorption Maxima (in Ethanol)

Compoundλ_max (nm)
Quinoline ~226, 275, 313
This compound ~245, 325, 338

Experimental Protocols

Standardized protocols were followed for the acquisition of all spectroscopic data.

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis prep Dissolve Purified Sample in Appropriate Solvent (e.g., CDCl₃ for NMR, Ethanol for UV-Vis) nmr ¹H & ¹³C NMR (400 MHz Spectrometer) prep->nmr ir FT-IR (ATR or KBr Pellet) prep->ir ms Mass Spectrometry (ESI or EI) prep->ms uv UV-Vis (Quartz Cuvette) prep->uv process Process Spectra (Baseline Correction, Peak Picking, Integration) nmr->process ir->process ms->process uv->process compare Compare Product Data with Starting Material and Literature Values process->compare

Caption: General workflow for spectroscopic analysis.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared Spectroscopy: IR spectra were obtained using a Fourier Transform Infrared (FT-IR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for solid samples. Data is reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry: High-resolution mass spectra were acquired using an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer to confirm the exact mass and isotopic distribution of the synthesized compound.

  • UV-Vis Spectroscopy: UV-Vis spectra were recorded using a dual-beam spectrophotometer. Samples were dissolved in spectroscopic grade ethanol and measured in a 1 cm path length quartz cuvette.

References

Navigating the Synthesis of 5,7-Dibromoquinoline: A Comparative Guide to Synthetic Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of halo-substituted quinolines is a critical step in the creation of novel therapeutic agents and functional materials. Among these, 5,7-dibromoquinoline serves as a versatile building block. This guide provides a comparative analysis of alternative synthetic routes to this key compound, presenting experimental data, detailed protocols, and a visual representation of the synthetic pathways to aid in methodological selection.

At a Glance: Comparison of Synthetic Routes

The selection of an optimal synthetic route to this compound hinges on factors such as starting material availability, desired yield, and scalability. Below is a summary of the primary methods identified in the literature.

Synthetic RouteStarting Material(s)Key ReagentsReaction ConditionsYield (%)AdvantagesDisadvantages
Skraup Synthesis 3,5-Dibromoaniline, Glycerol70% H₂SO₄, Sodium m-nitrobenzenesulfonateHeat to 135°C, 3hNot explicitly stated for the final product in the provided contextOne-pot reaction from a readily available aniline.The reaction can be vigorous and requires careful temperature control.
Bromination of 8-Substituted Quinolines 8-Hydroxyquinoline or 8-AminoquinolineBromine (Br₂)Varies (e.g., CHCl₃, room temp., 1h for 8-hydroxyquinoline)High (e.g., 90% for 5,7-dibromo-8-hydroxyquinoline)High yields for the dibrominated-8-substituted precursors.Multi-step process if the final product is this compound (requires removal/modification of the 8-substituent).

Visualizing the Synthetic Pathways

To better understand the relationships between the different synthetic approaches, the following diagram illustrates the key transformations.

G cluster_0 Skraup Synthesis cluster_1 From 8-Substituted Quinolines cluster_2 Other Potential Routes DBA 3,5-Dibromoaniline DBQ This compound DBA->DBQ H₂SO₄, Na m-nitrobenzenesulfonate, Heat Gly Glycerol Gly->DBQ HQ 8-Hydroxyquinoline DBHQ 5,7-Dibromo-8-hydroxyquinoline HQ->DBHQ Br₂, CHCl₃ AQ 8-Aminoquinoline DBAQ 5,7-Dibromo-8-aminoquinoline AQ->DBAQ Br₂, CH₂Cl₂ DBQ2 This compound DBHQ->DBQ2 Further Modification DBAQ->DBQ2 Further Modification Q Quinoline DBQ3 This compound Q->DBQ3 Direct Bromination (Challenging) AADB 2-Amino-4,6-dibromobenzaldehyde AADB->DBQ3 Friedländer Synthesis AC Acetaldehyde

Caption: Synthetic pathways to this compound.

Detailed Experimental Protocols

Route 1: Skraup Synthesis from 3,5-Dibromoaniline

This classical method provides a direct, one-pot route to the this compound core.

Procedure:

  • To a reaction flask, add 3,5-dibromoaniline, 70% sulfuric acid, and sodium m-nitrobenzenesulfonate.

  • Heat the mixture to 100°C.

  • Slowly add glycerol dropwise to the heated mixture.

  • Increase the temperature to 135°C and maintain the reaction for 3 hours.

  • After cooling to room temperature, the reaction mixture is poured into a large amount of crushed ice for quenching.

  • The pH is adjusted to 7 with ammonia water, followed by suction filtration.

  • The filtrate is extracted with ethyl acetate. The combined organic phases are dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by column chromatography to yield this compound.[1]

Route 2: Bromination of 8-Hydroxyquinoline

This approach involves the bromination of a pre-existing quinoline derivative, which can be a high-yielding step. However, it necessitates a subsequent step to remove or modify the 8-hydroxy group if this compound is the desired final product.

Procedure for the synthesis of 5,7-dibromo-8-hydroxyquinoline:

  • Dissolve 8-hydroxyquinoline in chloroform.

  • Prepare a solution of bromine in chloroform.

  • Add the bromine solution to the 8-hydroxyquinoline solution over a period of 5 minutes.

  • Stir the mixture at room temperature for 1 hour.

  • The resulting yellow solid is collected, washed, and can be further purified if necessary.[2]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound and its immediate precursors.

ParameterSkraup SynthesisBromination of 8-Hydroxyquinoline
Starting Material 3,5-Dibromoaniline8-Hydroxyquinoline
Product This compound5,7-Dibromo-8-hydroxyquinoline
Yield (%) Not explicitly stated90%
Reaction Time 3 hours1 hour
Reaction Temperature 135°CRoom Temperature
Key Reagents Glycerol, H₂SO₄, Sodium m-nitrobenzenesulfonateBromine, Chloroform

Discussion of Alternative Routes

While the Skraup synthesis and the bromination of substituted quinolines are well-documented, other classical quinoline syntheses offer potential, albeit less explored, pathways to this compound.

  • Friedländer Synthesis: This synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group. For this compound, the precursor would be 2-amino-4,6-dibromobenzaldehyde. The viability of this route depends on the accessibility of this specific starting material.

  • Direct Bromination of Quinoline: The direct electrophilic bromination of quinoline typically yields a mixture of 5-bromo and 8-bromoquinoline. Achieving selective dibromination at the 5 and 7 positions is challenging and generally not a preferred method due to the formation of multiple products and difficulties in separation.

References

Cytotoxicity of 5,7-Dibromoquinoline Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this class, 5,7-dibromoquinoline derivatives have emerged as compounds of interest in anticancer research, demonstrating significant cytotoxic effects against a range of cancer cell lines. This guide provides a comparative overview of the cytotoxic profiles of key this compound compounds, details the experimental protocols for assessing their activity, and illustrates the signaling pathways implicated in their mechanism of action.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of various this compound derivatives and their complexes against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
5,7-Dibromo-8-hydroxyquinoline (MC-5-2)MDA-MB-231Lowest IC50 value--
Lanthanide Complex [Sm(BrQ)3(H2O)2]·0.5H2O (1)BEL74049.6 ± 2.2--
Lanthanide Complex [Tb(BrQ)3(H2O)2]·0.5H2O (3)BEL740410.1 ± 2.6--
Lanthanide Complex [Dy(BrQ)3(H2O)2]·1.167EtOH·0.33H2O (4)SGC79017.5 ± 2.1--
Lanthanide Complexes (1-4)A5497.6 ± 1.5 - 29.6 ± 4.6--
Cobalt Complex Co7HeLa0.0008Cisplatin-
6-Bromo-5-nitroquinoline (4)HT29Lower than 5-FU5-Fluorouracil (5-FU)-

*Exact IC50 values were not specified in the abstract, but the compound was noted to have the highest cytotoxicity or lower cytotoxicity compared to the reference.

Experimental Protocols

The following are detailed methodologies for common cytotoxicity assays used in the evaluation of this compound compounds.

MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay that relies on the measurement of cellular protein content.

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Cell Fixation: After compound treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of this compound compounds are attributed to their interaction with key cellular processes, leading to cell cycle arrest and apoptosis. Two prominent mechanisms that have been investigated are the inhibition of topoisomerase I and the downregulation of the Lumican signaling pathway.

Topoisomerase I Inhibition

Topoisomerase I is a crucial enzyme that relaxes supercoiled DNA, a necessary step for DNA replication and transcription. Certain quinoline derivatives can intercalate into the DNA-topoisomerase I complex, stabilizing it and preventing the re-ligation of the DNA strand. This leads to the accumulation of DNA single-strand breaks, triggering cell cycle arrest and apoptosis.

Topoisomerase_Inhibition cluster_0 Cell Nucleus Supercoiled_DNA Supercoiled DNA Relaxed_DNA Relaxed DNA Supercoiled_DNA->Relaxed_DNA Topoisomerase I DNA_Replication_Transcription DNA Replication & Transcription Relaxed_DNA->DNA_Replication_Transcription Topoisomerase_I Topoisomerase I DNA_Strand_Break DNA Strand Break Topoisomerase_I->DNA_Strand_Break Inhibition Apoptosis Apoptosis DNA_Strand_Break->Apoptosis 5_7_Dibromoquinoline This compound Compound 5_7_Dibromoquinoline->Topoisomerase_I Inhibits

Caption: Inhibition of Topoisomerase I by this compound Compounds.

Lumican Downregulation

Lumican is a proteoglycan that has been implicated in the regulation of cell migration, invasion, and proliferation in several cancers. Overexpression of Lumican is often associated with poor prognosis. A novel this compound derivative, 91b1, has been shown to exert its anticancer effects by downregulating the expression of the LUM gene.[1] This downregulation can disrupt downstream signaling pathways that promote tumorigenesis.

Lumican_Downregulation 5_7_Dibromoquinoline This compound Compound (e.g., 91b1) LUM_Gene LUM Gene Expression 5_7_Dibromoquinoline->LUM_Gene Downregulates Lumican_Protein Lumican Protein LUM_Gene->Lumican_Protein Leads to reduced Inhibition_of_Tumor Inhibition of Tumor Progression LUM_Gene->Inhibition_of_Tumor Results in Tumor_Progression Tumor Progression (Migration, Invasion, Proliferation) Lumican_Protein->Tumor_Progression Promotes

Caption: Downregulation of Lumican by a this compound Derivative.

References

Comparative Anticancer Activity of Brominated Quinolines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer activity of various brominated quinoline derivatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of implicated signaling pathways to facilitate informed decisions in cancer research and drug discovery.

Quantitative Analysis of Anticancer Activity

The in vitro anticancer activity of brominated quinolines has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting cancer cell growth, are summarized in the table below. Lower IC50 values indicate greater potency.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline) C6 (rat glioblastoma)15.4[1]
HeLa (human cervical cancer)26.4[1]
HT29 (human colon adenocarcinoma)15.0[1]
Compound 17 (6,8-dibromo-5-nitroquinoline) C6 (rat glioblastoma)50.0[1]
HT29 (human colon adenocarcinoma)26.2[1]
HeLa (human cervical cancer)24.1[1]
5,7-dibromo-8-hydroxyquinoline C6 (rat brain tumor)6.7 - 25.6 µg/mL[2]
HeLa (human cervix carcinoma)6.7 - 25.6 µg/mL[2]
HT29 (human colon carcinoma)6.7 - 25.6 µg/mL[2]
Compound 91b1 A549 (human lung carcinoma)15.38 µg/mL[3]
AGS (human gastric adenocarcinoma)4.28 µg/mL[3]
KYSE150 (human esophageal squamous cell carcinoma)4.17 µg/mL[3]
KYSE450 (human esophageal squamous cell carcinoma)1.83 µg/mL[3]
Cisplatin (Reference Drug) A549 (human lung carcinoma)6.23 µg/mL[3]
AGS (human gastric adenocarcinoma)13.00 µg/mL[3]
KYSE150 (human esophageal squamous cell carcinoma)13.2 µg/mL[3]
KYSE450 (human esophageal squamous cell carcinoma)6.83 µg/mL[3]
5-Fluorouracil (Reference Drug) C6, HeLa, HT29240.8 - 258.3[1]

Key Mechanisms of Anticancer Action

Brominated quinolines exert their anticancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and inhibiting essential enzymes involved in DNA replication and repair.

Induction of Apoptosis

Several brominated quinoline derivatives have been shown to induce apoptosis in cancer cells. This is a crucial mechanism for eliminating malignant cells. The apoptotic cascade can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspases, a family of proteases that execute the apoptotic process, and the fragmentation of DNA. For instance, one quinoline derivative, PQ1, has been shown to induce apoptosis in breast cancer cells by activating both caspase-8 and caspase-9.

node_bromo Brominated Quinolines node_caspase8 Caspase-8 Activation node_bromo->node_caspase8 Extrinsic Pathway node_caspase9 Caspase-9 Activation node_bromo->node_caspase9 Intrinsic Pathway node_caspase3 Caspase-3 Activation node_caspase8->node_caspase3 node_caspase9->node_caspase3 node_apoptosis Apoptosis node_caspase3->node_apoptosis

Caption: Apoptosis induction by brominated quinolines.

Inhibition of Topoisomerase I

Topoisomerase I is a vital enzyme that unwinds DNA during replication and transcription. Inhibiting this enzyme leads to DNA damage and ultimately cell death. Certain brominated quinolines have demonstrated the ability to inhibit human topoisomerase I, making this a significant mechanism of their anticancer activity.[1][4]

node_bromo Brominated Quinolines node_topoI Topoisomerase I node_bromo->node_topoI Inhibition node_dna DNA Replication & Transcription node_topoI->node_dna node_damage DNA Damage node_dna->node_damage Disruption node_death Cell Death node_damage->node_death

Caption: Topoisomerase I inhibition by brominated quinolines.

Experimental Protocols

Detailed methodologies for the key assays used to evaluate the anticancer activity of brominated quinolines are provided below.

Bovine Corneal Stromal Primary Explant (BCPE) Assay for Antiproliferative Activity

This assay is utilized to assess the in vitro antiproliferative effects of compounds on cancer cell lines.

Procedure:

  • Cancer cells (e.g., C6, HeLa, HT29) are seeded in 96-well plates at a specific density.

  • After 24 hours of incubation, the cells are treated with various concentrations of the brominated quinoline compounds.

  • The plates are incubated for a further 48-72 hours.

  • Cell viability is then determined using a suitable method, such as the sulforhodamine B (SRB) or MTT assay, to measure the absorbance, which is proportional to the number of viable cells.

  • The IC50 value is calculated from the dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, which is an indicator of cytotoxicity.

Procedure:

  • Cells are seeded in 96-well plates and treated with the test compounds.

  • After the incubation period, the cell culture supernatant is collected.

  • The LDH released into the supernatant is measured using a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.

  • The absorbance is measured at a specific wavelength (e.g., 490 nm), and the amount of LDH released is proportional to the number of lysed cells.

DNA Laddering Assay for Apoptosis

This assay detects the characteristic fragmentation of DNA that occurs during apoptosis.

Procedure:

  • Cancer cells are treated with the brominated quinoline derivatives for a specified time.

  • Both floating and adherent cells are collected.

  • Genomic DNA is extracted from the cells.

  • The extracted DNA is then separated by agarose gel electrophoresis.

  • Apoptotic cells will show a characteristic "ladder" pattern of DNA fragments, while non-apoptotic cells will have a single high molecular weight band.

Topoisomerase I Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of topoisomerase I.

Procedure:

  • A reaction mixture containing supercoiled plasmid DNA, topoisomerase I enzyme, and the test compound is prepared.

  • The reaction is incubated to allow the enzyme to relax the supercoiled DNA.

  • The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.

  • In the presence of a topoisomerase I inhibitor, the conversion of supercoiled DNA to its relaxed form will be reduced.

Wound Healing (Scratch) Assay for Cell Migration

This assay assesses the effect of a compound on the migration of cancer cells.

Procedure:

  • A confluent monolayer of cancer cells is created in a culture dish.

  • A "scratch" or "wound" is made in the cell monolayer using a sterile pipette tip.

  • The cells are then treated with the brominated quinoline compound.

  • Images of the wound are captured at different time points (e.g., 0, 24, 48 hours).

  • The rate of wound closure is measured to determine the effect of the compound on cell migration. Slower wound closure in the presence of the compound indicates inhibition of cell migration.

node_start Seed Cells in a Plate node_confluent Grow to a Confluent Monolayer node_start->node_confluent node_scratch Create a 'Scratch' in the Monolayer node_confluent->node_scratch node_treat Treat with Brominated Quinoline node_scratch->node_treat node_image Image the Scratch at Different Time Points node_treat->node_image node_analyze Analyze the Rate of Wound Closure node_image->node_analyze

References

Safety Operating Guide

Proper Disposal of 5,7-Dibromoquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of 5,7-Dibromoquinoline is paramount for ensuring laboratory safety and environmental protection. As a halogenated quinoline derivative, this compound requires specific handling and disposal procedures in accordance with hazardous waste regulations. This guide provides essential information for researchers, scientists, and drug development professionals on the proper disposal of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to be aware of its potential health effects to handle it safely.

Key Hazards:

  • May be harmful if swallowed, potentially causing gastrointestinal and central nervous system effects.

  • Causes irritation to the eyes, skin, and respiratory tract.[1]

  • In case of fire, it may generate irritating and highly toxic gases through thermal decomposition.

Hazard Classification Description Primary Route of Exposure Potential Health Effects
Acute Toxicity May be harmful if swallowed.IngestionNausea, vomiting, diarrhea.
Irritant Causes skin, eye, and respiratory tract irritation.[1]Dermal, Ocular, InhalationRedness, pain, chemical conjunctivitis, delayed pulmonary edema.
Environmental Hazard Quinoline and its derivatives are persistent in the environment, particularly in soil and water, posing risks to aquatic life.[2]Improper disposalAccumulation in the environment, potential entry into the food chain.[2]

Segregation and Collection of Waste

Proper segregation of chemical waste is a critical first step in the disposal process. As a brominated organic compound, this compound is categorized as a halogenated organic waste .[3][4]

Procedure:

  • Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Wastes."[3][5] These containers are often color-coded (e.g., green-labeled carboys) to prevent accidental mixing of incompatible waste streams.[3]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the specific chemical name, "this compound."[5] Avoid using abbreviations or chemical formulas.[5]

  • Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and has a tightly sealing cap to be "vapor tight" and "spill proof."[5]

  • No Mixing: Do not mix halogenated organic waste with non-halogenated organic waste, as the disposal methods and costs can differ significantly.[6] It is also crucial to avoid mixing with other waste categories such as acids, bases, or aqueous solutions.[3][6]

Storage of Chemical Waste

Proper storage of this compound waste prior to disposal is essential to maintain a safe laboratory environment.

  • Location: Store waste containers in a cool, dry, and well-ventilated area.[5]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[5]

  • Secondary Containment: It is good practice to use secondary containment to prevent the spread of material in case of a leak.

Disposal Methodology

The primary recommended disposal method for halogenated organic compounds is incineration at a regulated hazardous waste facility.[3] This high-temperature process is designed to break down the chemical into less hazardous components.

Key Steps for Disposal:

  • Consult Institutional Guidelines: Always adhere to your institution's specific chemical waste management program and guidelines.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the full, properly labeled waste container.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name and quantity.

Accidental Spills and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Small Spills: For minor spills of solid this compound, carefully sweep up the material, avoiding the generation of dust, and place it into a suitable container for disposal.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this chemical and cleaning up spills.

  • Ventilation: Ensure adequate ventilation in the area of the spill.

  • Large Spills: For significant spills, evacuate the area and contact your institution's emergency response team or EHS department immediately.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Start: this compound Waste Generation cluster_1 Waste Identification & Segregation cluster_2 Collection & Storage cluster_3 Final Disposal start Generate Waste identify Identify as Halogenated Organic Waste start->identify spill Accidental Spill Occurs start->spill Potential Event segregate Segregate from Non-Halogenated & Other Wastes identify->segregate collect Use Designated Halogenated Waste Container segregate->collect label_container Label Container: 'Hazardous Waste' & Chemical Name collect->label_container store Store in Cool, Dry, Ventilated Area label_container->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs disposal Professional Disposal (Incineration) contact_ehs->disposal cleanup Follow Spill Cleanup Procedure spill->cleanup cleanup->collect

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dibromoquinoline
Reactant of Route 2
Reactant of Route 2
5,7-Dibromoquinoline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.